1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
Description
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Properties
IUPAC Name |
1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-3-1-2-4-6(5)14-8(12,13)7(10)11/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGSEHUUSPUFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 883499-00-1
This technical guide provides a comprehensive overview of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of public data on this specific molecule, this document combines established information with projected methodologies based on the known reactivity of structurally similar compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value |
| CAS Number | 883499-00-1 |
| Molecular Formula | C₈H₅BrF₄O |
| Molecular Weight | 273.03 g/mol [1] |
| Boiling Point | 211.1 °C[1] |
| Hazard Statement | Irritant[1] |
Synthesis and Experimental Protocols
Hypothetical Synthesis Protocol: Williamson Ether Synthesis
This protocol outlines a potential method for the synthesis of this compound from 2-bromophenol and 1,1,2,2-tetrafluoroethylene under basic conditions.
Materials:
-
2-Bromophenol
-
1,1,2,2-Tetrafluoroethylene
-
Sodium hydride (NaH) or a similar strong base
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Purification apparatus (e.g., column chromatography or distillation setup)
Procedure:
-
A solution of 2-bromophenol in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled in an ice bath, and sodium hydride is added portion-wise with careful monitoring of hydrogen gas evolution.
-
The resulting sodium 2-bromophenoxide solution is stirred at room temperature for a specified period to ensure complete deprotonation.
-
1,1,2,2-Tetrafluoroethylene gas is then bubbled through the solution at a controlled rate. The reaction mixture is heated to a temperature appropriate for the solvent (e.g., 60-80 °C for DMF) and maintained for several hours.
-
Reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and carefully quenched by the slow addition of the quenching solution.
-
The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over the drying agent, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or distillation to yield this compound.
Caption: Hypothetical Williamson Ether Synthesis Pathway.
Applications in Drug Development and Medicinal Chemistry
The incorporation of fluorinated moieties, such as the 1,1,2,2-tetrafluoroethoxy group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom on the aromatic ring of this compound serves as a versatile synthetic handle for various cross-coupling reactions, enabling the construction of more complex molecules.
Hypothetical Experimental Workflow: Suzuki-Miyaura Cross-Coupling
This workflow illustrates the potential use of this compound as a building block in a Suzuki-Miyaura cross-coupling reaction to synthesize a novel biaryl compound, a common scaffold in drug discovery.
Objective: To synthesize a novel biaryl compound by coupling this compound with a boronic acid derivative.
Materials:
-
This compound
-
A selected arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., toluene/water or dioxane/water)
-
Standard reaction and purification equipment
Procedure:
-
Reaction Setup: In a reaction vessel, this compound, the arylboronic acid, palladium catalyst, and base are combined in the chosen solvent system.
-
Inert Atmosphere: The vessel is purged with an inert gas to remove oxygen, which can deactivate the palladium catalyst.
-
Heating and Monitoring: The reaction mixture is heated to reflux and monitored for completion using TLC or LC-MS.
-
Work-up: After the reaction is complete, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
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Biological Screening: The synthesized biaryl compound can then be subjected to a battery of in vitro and in vivo assays to evaluate its biological activity.
References
Technical Guide: Synthesis of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the synthesis of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, a valuable intermediate in the development of novel pharmaceuticals and advanced materials. The synthetic approach is based on the tetrafluoroethylation of 2-bromophenol, a method that offers a practical and efficient route to the target compound.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process commencing with the readily available starting material, 2-bromophenol. The pathway involves the initial formation of an intermediate, 1-bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene, followed by a reduction to yield the final product.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of aryl tetrafluoroethyl ethers from phenols.[1]
Step 1: Synthesis of 1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
This step involves the nucleophilic substitution of 1,2-dibromotetrafluoroethane with 2-bromophenol in the presence of cesium carbonate as a base and dimethyl sulfoxide as the solvent.[1]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Bromophenol | C₆H₅BrO | 173.01 | 100 | 17.30 g |
| 1,2-Dibromotetrafluoroethane | C₂Br₂F₄ | 259.82 | 200 | 51.96 g |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 150 | 48.87 g |
| Dimethyl Sulfoxide (DMSO), dry | C₂H₆OS | 78.13 | - | 100 mL |
| Deionized Water | H₂O | 18.02 | - | 300 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 400 mL |
Procedure:
-
To a mechanically stirred solution of 2-bromophenol (17.30 g, 100 mmol) and 1,2-dibromotetrafluoroethane (51.96 g, 200 mmol) in dry DMSO (100 mL), add cesium carbonate (48.87 g, 150 mmol).
-
Heat the reaction mixture to 50°C under a nitrogen atmosphere and maintain stirring for 13 hours.
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After cooling to room temperature, add deionized water (300 mL) and dichloromethane (300 mL).
-
Stir the resulting mixture for 15 minutes.
-
Separate the organic phase and extract the aqueous phase with dichloromethane (100 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude intermediate product.
Step 2: Synthesis of this compound
The intermediate from Step 1 is reduced using zinc dust in acetic acid to yield the final product.[1]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Crude Intermediate from Step 1 | C₈H₄Br₂F₄O | 351.92 | ~50 | - |
| Zinc Dust | Zn | 65.38 | 150 | 9.81 g |
| Acetic Acid | C₂H₄O₂ | 60.05 | - | 50 mL |
| Deionized Water | H₂O | 18.02 | - | 150 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL |
| Celite | - | - | - | - |
Procedure:
-
Dissolve the crude intermediate (~50 mmol) in acetic acid (50 mL) and heat the solution to 50°C.
-
Add zinc dust (9.81 g, 150 mmol) portion-wise to the solution.
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Stir the reaction mixture at 50°C for 1 hour.
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After cooling to room temperature, add deionized water (150 mL) and dichloromethane (100 mL).
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Stir the mixture for 30 minutes and then filter through a pad of Celite.
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Separate the organic phase from the filtrate and wash with saturated sodium bicarbonate solution until neutral.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis. Please note that the yield and purity are estimates based on similar reactions and may vary.[1]
| Parameter | Value | Method of Determination |
| Step 1: Intermediate | ||
| Theoretical Yield | ~17.6 g (based on 50 mmol) | Stoichiometric Calculation |
| Actual Yield | (To be determined experimentally) | Gravimetric Analysis |
| Purity | (To be determined experimentally) | GC-MS, ¹H NMR, ¹⁹F NMR |
| Step 2: Final Product | ||
| Theoretical Yield | ~13.65 g (based on 50 mmol) | Stoichiometric Calculation |
| Overall Yield (estimated) | 60-70% | Gravimetric Analysis |
| Final Purity | >98% | GC-MS, ¹H NMR, ¹⁹F NMR |
| Boiling Point | 211.1°C (predicted) | - |
| Molecular Weight | 273.03 g/mol | Mass Spectrometry |
Characterization
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:
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¹H NMR: To confirm the presence and integration of aromatic and the -OCHF₂ protons.
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¹³C NMR: To identify all unique carbon atoms in the molecule.
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¹⁹F NMR: To characterize the tetrafluoroethoxy group.
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GC-MS: To determine the purity and confirm the molecular weight of the compound.
This comprehensive guide provides a robust framework for the successful synthesis of this compound. Researchers are advised to adhere to all standard laboratory safety procedures when handling the reagents and performing the reactions described herein.
References
Technical Guide: Physical Properties of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. The information is intended to support research, development, and safety protocols involving this substance.
Core Physical Properties
This compound, with the CAS number 883499-00-1, is a halogenated aromatic ether.[1] Its structure, featuring a bromine atom and a tetrafluoroethoxy group on a benzene ring, makes it a subject of interest in synthetic chemistry and materials science. The physical characteristics of this compound are crucial for its handling, reaction setup, and safety considerations.
Based on available data, the compound is a liquid at room temperature and is classified as an irritant.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative physical properties that have been reported for this compound.
| Physical Property | Value | Reference |
| Molecular Formula | C₈H₅BrF₄O | [1][2] |
| Molecular Weight | 273.03 g/mol | [1][2] |
| Boiling Point | 211.1 °C | [1] |
| Density | 1.621 g/cm³ | [1] |
| Flash Point | 100.2 °C | [1] |
| Melting Point | Not available | |
| Refractive Index | Not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not specifically published. However, standard methodologies for organic compounds would be employed. Below are generalized procedures for the key experiments.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation .
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Apparatus Setup : A distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
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Sample Preparation : A small volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
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Heating : The sample is gradually heated.
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Data Collection : The temperature is recorded when the liquid is boiling, and the vapor is condensing on the thermometer bulb, with a steady temperature reading indicating the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Density Measurement
Density is the mass per unit volume of a substance. For a liquid like this compound, a pycnometer is often used for accurate measurement.
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Pycnometer Preparation : A clean, dry pycnometer of a known volume is weighed.
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Sample Filling : The pycnometer is filled with the sample, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a specific, recorded temperature (e.g., 20 °C or 25 °C).
-
Weighing : The filled pycnometer is weighed.
-
Calculation : The mass of the sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.
Flash Point Determination
The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture with air. A Pensky-Martens closed-cup tester is a standard apparatus for this measurement.
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Sample Introduction : A specified volume of the sample is placed in the test cup of the apparatus.
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Heating : The sample is heated at a slow, constant rate while being stirred.
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Ignition Test : At regular temperature intervals, a small flame is introduced into the vapor space above the liquid.
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Observation : The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.
Workflow for Physical Property Characterization
The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound.
Caption: A generalized workflow for the synthesis, purification, and physical property characterization of a chemical compound.
Safety and Handling
Given that this compound is classified as an irritant, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[1][2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available information with established chemical principles and data from structurally related compounds to offer a thorough and practical resource.
Chemical Structure and Properties
This compound is a substituted benzene ring containing both a bromine atom and a tetrafluoroethoxy group at the ortho position.
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 883499-00-1 | Supplier Data |
| Molecular Formula | C₈H₅BrF₄O | --- |
| Molecular Weight | 273.03 g/mol | Calculated |
| Boiling Point | 211.1 °C | Supplier Data |
| Appearance | Predicted: Colorless to light yellow liquid | General properties of similar compounds |
| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | General properties of similar compounds |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)phenol
This step is a variation of the Williamson ether synthesis, where the sodium salt of 2-bromophenol is reacted with tetrafluoroethylene.
-
Materials:
-
2-Bromophenol
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrafluoroethylene (TFE) gas
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.
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Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromophenol (1.0 equivalent) in anhydrous DMF via the dropping funnel.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
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Bubble tetrafluoroethylene gas (1.2 equivalents) through the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water.
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Acidify the mixture to pH ~5 with 1 M HCl.
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Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(1,1,2,2-tetrafluoroethoxy)phenol.
-
Step 2: Synthesis of this compound
This step involves the electrophilic aromatic substitution (bromination) of the activated phenol derivative.
-
Materials:
-
2-(1,1,2,2-Tetrafluoroethoxy)phenol
-
Molecular bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or a suitable inert solvent (e.g., dichloromethane)
-
Optional: Iron(III) bromide (FeBr₃) catalyst
-
Aqueous sodium thiosulfate solution
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-(1,1,2,2-tetrafluoroethoxy)phenol (1.0 equivalent) in acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1.05 equivalents) in acetic acid to the reaction mixture at room temperature. The reaction is typically rapid.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Spectral Data (Predicted)
As experimental spectra for this compound are not publicly available, the following data has been predicted using computational models and analysis of similar structures.
Table 2: Predicted NMR and Mass Spectrometry Data
| Data Type | Predicted Values |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.60 (dd, J = 8.0, 1.5 Hz, 1H), 7.35 (td, J = 8.0, 1.5 Hz, 1H), 7.10 (td, J = 8.0, 1.5 Hz, 1H), 6.95 (dd, J = 8.0, 1.5 Hz, 1H), 6.05 (tt, J = 53.0, 4.0 Hz, 1H, -CF₂H). |
| ¹³C NMR (125 MHz, CDCl₃) | δ 152.0 (C-O), 134.0 (C-Br), 129.0 (Ar-CH), 125.0 (Ar-CH), 122.0 (Ar-CH), 115.0 (Ar-CH), 118.0 (t, J = 250 Hz, -CF₂-), 108.0 (t, J = 250 Hz, -CF₂H). |
| Mass Spectrum (EI) | m/z (%): 274/272 (M⁺, 100/98), 223/221 (M-CF₂H, 40/39), 173 (M-Br-CF₂, 20), 145 (M-Br-CF₂-CO, 15), 94 (C₆H₄O, 30), 75 (C₆H₃, 25). The presence of bromine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1. |
| IR Spectroscopy (liquid film) | ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 1600-1450 (Ar C=C stretch), 1250-1200 (Ar-O stretch), 1150-1050 (C-F stretch), 800-700 (Ar C-H bend). |
Applications in Drug Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties. The tetrafluoroethoxy group in this compound can significantly influence its biological profile.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.
-
Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The highly electronegative fluorine atoms can alter the electronic properties of the benzene ring and participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, potentially increasing binding affinity and potency.
-
Synthetic Handle: The bromine atom serves as a versatile synthetic handle for introducing further molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a wide chemical space in lead optimization.
General Workflow in Drug Discovery
The following diagram illustrates a general workflow for how a fragment like this compound could be utilized in a drug discovery program.
Technical Guide: 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a plausible synthetic approach, and discusses its potential applications based on the characteristics of structurally related molecules.
Core Compound Properties
This compound is a halogenated organic compound with the molecular formula C₈H₅BrF₄O. Its key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 273.03 g/mol | [1] |
| Boiling Point | 211.1 °C | [1] |
| Density | 1.621 g/mL | |
| CAS Number | 883499-00-1 |
Synthesis and Characterization
Proposed Synthetic Pathway
A feasible approach to synthesize this compound involves the Williamson ether synthesis. This method would entail the reaction of 2-bromophenol with a suitable tetrafluoroethylating agent, such as 1,1,2,2-tetrafluoroethyl triflate or a similar reactive species, in the presence of a base.
Alternatively, the introduction of the bromine atom could be achieved via electrophilic bromination of 2-(1,1,2,2-tetrafluoroethoxy)benzene. The directing effects of the tetrafluoroethoxy group would need to be considered to ensure the desired regioselectivity.
Caption: Proposed workflow for the synthesis of this compound.
Analytical Characterization
The structural confirmation of this compound would rely on standard analytical techniques. The expected spectral data are outlined in the table below.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as a complex multiplet in the aromatic region (approx. 7.0-7.8 ppm). A triplet of triplets is expected for the proton of the -OCHF₂ group due to coupling with the adjacent fluorine atoms. |
| ¹³C NMR | Aromatic carbons would be observed in the range of 110-160 ppm. The carbon atoms attached to the bromine and oxygen will be deshielded. The carbons of the tetrafluoroethoxy group will show characteristic splitting patterns due to C-F coupling. |
| ¹⁹F NMR | Two distinct signals are expected for the two different fluorine environments in the tetrafluoroethoxy group, likely appearing as complex multiplets due to F-F and F-H coupling. |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes) for the molecular ion and any bromine-containing fragments. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands would be observed for C-H stretching of the aromatic ring, C-O-C stretching of the ether linkage, and strong C-F stretching vibrations. |
Potential Applications in Drug Discovery and Materials Science
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties.[2] The tetrafluoroethoxy group in this compound can improve metabolic stability, increase lipophilicity, and potentially enhance binding affinity to biological targets.[3]
The presence of the bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures.[4] This makes this compound a valuable building block for the synthesis of novel pharmaceutical candidates.
In materials science, the introduction of fluorinated moieties can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics, making this compound a potential precursor for the development of advanced polymers and functional materials.[3]
Caption: Logical relationships of potential applications for the core compound.
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and is based on currently available scientific literature and chemical principles. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
An In-depth Technical Guide to 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound with potential applications in medicinal chemistry, materials science, and organic synthesis. The incorporation of the 1,1,2,2-tetrafluoroethoxy group can significantly alter the physicochemical properties of the benzene ring, including its lipophilicity, metabolic stability, and electronic characteristics. This makes it a valuable building block for the synthesis of novel compounds with tailored properties. This technical guide provides a summary of the available information on this compound, including its chemical properties and a theoretical synthetic approach.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₅BrF₄O | - |
| Molecular Weight | 273.03 g/mol | - |
| Boiling Point | 211.1 °C | [1] |
| CAS Number | Not consistently available; isomers have distinct CAS numbers. |
Experimental Protocols
Theoretical Synthesis: Williamson Ether Synthesis
A potential method for the synthesis of this compound is the Williamson ether synthesis. This would involve the reaction of 2-bromophenol with a suitable 1,1,2,2-tetrafluoroethylating agent.
Reaction Scheme:
Proposed Experimental Workflow:
-
Deprotonation of Phenol: 2-bromophenol would be treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., dimethylformamide, acetonitrile) to form the corresponding phenoxide.
-
Nucleophilic Substitution: A tetrafluoroethylating agent, such as 1,1,2,2-tetrafluoroethyl tosylate or a similar reactive species, would be added to the reaction mixture.
-
Reaction Conditions: The reaction would likely require heating to facilitate the nucleophilic substitution.
-
Workup and Purification: Upon completion, the reaction would be quenched, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography.
It is crucial to note that this is a theoretical protocol and would require optimization of reaction conditions, reagents, and purification methods.
Caption: Theoretical workflow for the synthesis of this compound.
Signaling Pathways and Biological Activity
There is currently no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. However, fluorinated aromatic compounds are of significant interest in drug discovery. The introduction of fluorine can enhance metabolic stability, improve bioavailability, and modulate the binding affinity of molecules to biological targets. Therefore, it is plausible that this compound could be used as a building block for the synthesis of biologically active molecules.
Logical Relationships in a Drug Discovery Context
The utility of this compound in a drug discovery program would likely involve its use as a chemical intermediate. The following diagram illustrates the logical flow of its potential application.
Caption: Logical workflow for the application of the title compound in drug discovery.
Summary and Future Directions
This compound is a commercially available chemical intermediate with potential for use in various fields of chemical research. While detailed experimental and biological data are currently lacking in the public domain, its structure suggests utility as a building block for the synthesis of more complex molecules. Future research efforts could focus on the development and publication of robust synthetic protocols, a thorough investigation of its reactivity, and exploration of its potential as a scaffold in the design of new pharmaceuticals and functional materials. The collection and dissemination of spectroscopic data would also be of significant value to the scientific community.
References
Spectral Data Analysis of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 883499-00-1) is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of the 1,1,2,2-tetrafluoroethoxy group can significantly alter the physicochemical properties of the parent bromobenzene molecule, including its lipophilicity, metabolic stability, and electronic characteristics. This technical guide provides a summary of the currently available spectral data for this compound and outlines standard experimental protocols for its characterization.
Predicted and Comparative Spectral Data
Due to the lack of direct experimental data, the following tables summarize expected spectral characteristics based on data from its isomers, 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene and 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | m | 1H | Ar-H |
| ~ 7.2 - 7.4 | m | 2H | Ar-H |
| ~ 6.9 - 7.1 | m | 1H | Ar-H |
| ~ 6.0 - 6.5 | tt | 1H | -OCHF₂ |
Note: The chemical shifts of the aromatic protons (Ar-H) are estimations and will be influenced by the ortho-position of the electron-withdrawing tetrafluoroethoxy group. The proton of the -OCHF₂ group is expected to show a triplet of triplets due to coupling with the geminal and vicinal fluorine atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 155 | C-O |
| ~ 130 - 135 | Ar-C |
| ~ 125 - 130 | Ar-C |
| ~ 120 - 125 | Ar-C |
| ~ 115 - 120 | C-Br |
| ~ 110 - 115 (t) | -CF₂- |
| ~ 105 - 110 (t) | -OCHF₂ |
Note: The carbon signals of the tetrafluoroethoxy group will appear as triplets due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -85 to -95 | t | -CF₂- |
| ~ -130 to -140 | d | -OCHF₂ |
Note: Chemical shifts are relative to a standard such as CFCl₃. The multiplicities arise from F-F coupling.
Table 4: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |
| 1300 - 1000 | Strong | C-F stretch |
| 1250 - 1200 | Strong | C-O-C stretch (aryl ether) |
| 750 - 700 | Strong | C-Br stretch |
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 272/274 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 193 | [M - Br]⁺ |
| 173 | [M - OCHF₂CF₂]⁺ |
| 157 | [C₆H₄Br]⁺ |
Note: The molecular ion will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Typical parameters: wide spectral width (e.g., -250 to 50 ppm), relaxation delay of 1-2 seconds.
-
Use an appropriate fluorine-containing reference standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum (empty sample compartment).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquisition:
-
EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. This method is useful for observing fragmentation patterns.
-
ESI-MS: Infuse the sample solution directly into the ESI source. This is a softer ionization technique, often showing a prominent molecular ion peak.
-
Acquire data over a suitable mass range (e.g., m/z 50-500).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.
Caption: Workflow for Compound Characterization.
Conclusion
While direct experimental spectral data for this compound remains elusive in the public domain, this guide provides a framework for its characterization. By utilizing the provided general experimental protocols and comparing the obtained data with the predicted values and data from its isomers, researchers can confidently elucidate and confirm the structure of this and similar novel fluorinated compounds. The systematic application of modern spectroscopic techniques is paramount for the advancement of research and development in the chemical sciences.
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this document leverages spectral data from analogous structures and established principles of NMR spectroscopy to forecast the chemical shifts, coupling constants, and signal multiplicities. This guide is intended to assist researchers in the structural elucidation and characterization of this and related fluorinated aromatic compounds.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the single proton of the tetrafluoroethoxy group. The chemical environment of each proton is unique, leading to a distinct pattern of signals.
Predicted Data
The anticipated ¹H NMR data are summarized in the table below. These predictions are based on the analysis of substituent effects and data from analogous compounds, such as 2-bromoanisole for the aromatic region and various fluoroethers for the aliphatic proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | 7.60 - 7.70 | Doublet of doublets (dd) | Jortho ≈ 7.5 - 8.0 Hz, Jmeta ≈ 1.5 - 2.0 Hz | 1H |
| H-3 | 7.35 - 7.45 | Doublet of doublets (dd) | Jortho ≈ 7.5 - 8.0 Hz, Jmeta ≈ 1.5 - 2.0 Hz | 1H |
| H-4 | 7.15 - 7.25 | Triplet of doublets (td) | Jortho ≈ 7.5 - 8.0 Hz, Jmeta ≈ 1.5 - 2.0 Hz | 1H |
| H-5 | 6.95 - 7.05 | Triplet of doublets (td) | Jortho ≈ 7.5 - 8.0 Hz, Jmeta ≈ 1.5 - 2.0 Hz | 1H |
| -OCHF₂ | 6.30 - 6.60 | Triplet (t) | JHF ≈ 50 - 55 Hz | 1H |
Rationale for Predictions
-
Aromatic Protons (H-3, H-4, H-5, H-6): The chemical shifts of the aromatic protons are predicted based on the spectrum of 2-bromoanisole, with adjustments for the electron-withdrawing nature of the tetrafluoroethoxy group. The bromine atom and the ether linkage are ortho to each other, leading to a complex splitting pattern for the four adjacent aromatic protons. Each proton is expected to couple with its ortho and meta neighbors, resulting in doublet of doublets or triplet of doublets multiplicities. The proton ortho to the bromine (H-6) is expected to be the most deshielded and appear at the lowest field.
-
Tetrafluoroethoxy Proton (-OCHF₂): The proton of the difluoromethyl group is significantly deshielded due to the presence of two highly electronegative fluorine atoms and the adjacent oxygen atom. Its chemical shift is predicted to be in the range of 6.30 - 6.60 ppm. This proton will be coupled to the two adjacent fluorine atoms, resulting in a triplet with a large coupling constant (JHF) typically in the range of 50-55 Hz.
Experimental Protocols
The following section outlines a general methodology for acquiring the ¹H NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: A deuterated solvent that can dissolve the compound should be used. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Sample Concentration: Dissolve approximately 5-10 mg of the solid compound or 5-10 µL of the liquid compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally appropriate.
-
Spectral Width: A spectral width of approximately 12-16 ppm is suitable for observing all expected proton signals.
-
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using Fourier transformation.
-
Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected.
-
Referencing: The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
-
Integration: The integral of each signal should be determined to establish the relative number of protons.
-
Visualizations
Predicted ¹H NMR Signaling Pathway
The following diagram illustrates the predicted proton environments and their spin-spin coupling interactions in this compound.
Caption: Predicted ¹H NMR coupling network for this compound.
Experimental Workflow
The logical flow of acquiring and processing the ¹H NMR spectrum is depicted below.
Caption: General workflow for ¹H NMR spectroscopic analysis.
This guide provides a robust prediction and a standardized protocol for the ¹H NMR analysis of this compound. Researchers can use this information as a benchmark for their experimental findings and for the structural verification of this and related molecules.
A Predictive In-Depth Technical Guide to the 13C NMR of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed predictive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. Due to the absence of readily available experimental data for this specific compound, this guide leverages established NMR principles and data from analogous structures to forecast the chemical shifts, multiplicities, and carbon-fluorine (C-F) coupling constants. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, aiding in the identification and characterization of this and structurally related molecules.
Predicted 13C NMR Data
The predicted 13C NMR data for this compound is summarized in the table below. The predictions are based on the analysis of substituent effects on the benzene ring and known data for similar fluorinated ether compounds. The aromatic carbons are numbered starting from the carbon bearing the bromine atom as C1.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constants (J, Hz) |
| Aromatic Carbons | |||
| C1 (C-Br) | ~112 | Doublet of Triplets (dt) | 3JCF ≈ 4 Hz, 4JCF ≈ 1 Hz |
| C2 (C-O) | ~150 | Triplet of Doublets (td) | 2JCF ≈ 30 Hz, 3JCF ≈ 5 Hz |
| C3 | ~116 | Doublet (d) | 4JCF ≈ 2 Hz |
| C4 | ~129 | Singlet (s) | - |
| C5 | ~125 | Doublet (d) | 5JCF ≈ 1 Hz |
| C6 | ~123 | Doublet of Triplets (dt) | 3JCF ≈ 5 Hz, 4JCF ≈ 1 Hz |
| Tetrafluoroethoxy Carbons | |||
| -O-C F2- | ~118 | Triplet (t) | 1JCF ≈ 280 Hz |
| -C HF2 | ~110 | Triplet (t) | 1JCF ≈ 250 Hz |
Interpretation and Logical Relationships
The following diagram illustrates the predicted coupling interactions between the carbon and fluorine atoms in this compound, which give rise to the complex multiplicities in the 13C NMR spectrum.
Caption: Predicted C-F coupling pathways in this compound.
Experimental Protocol for 13C NMR Acquisition
For the successful acquisition of a 13C NMR spectrum of a fluorinated aromatic compound such as this compound, the following detailed protocol is recommended:
1. Sample Preparation:
-
Solvent: Choose a deuterated solvent that provides good solubility for the compound and has minimal overlapping signals in the region of interest. Deuterated chloroform (CDCl3) or deuterated acetone ((CD3)2CO) are common choices.
-
Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent. Higher concentrations will reduce the acquisition time but may lead to line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Add a small drop of TMS to the NMR tube.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1.0 - 2.0 seconds. A longer acquisition time will provide better resolution.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer relaxation delay is crucial for obtaining quantitative data, especially for quaternary carbons and carbons coupled to fluorine, which often have longer relaxation times.
-
Number of Scans (NS): 1024 - 4096 scans, or more, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.
-
Spectral Width (SW): 200 - 250 ppm. This range should be sufficient to cover both the aromatic and aliphatic regions, including the highly deshielded carbons of the tetrafluoroethoxy group.
-
Temperature: 298 K (25 °C).
3. Proton Decoupling:
-
Utilize broadband proton decoupling to simplify the spectrum by removing C-H couplings. This will result in singlets for carbons not coupled to fluorine.
4. Considerations for Fluorine Coupling:
-
Standard proton-decoupled 13C NMR spectra of fluorinated compounds can be complex due to C-F couplings.[1]
-
If the resulting spectrum is overly complex and difficult to interpret, consider acquiring a 13C spectrum with both proton and fluorine decoupling (13C{1H, 19F}). This requires a spectrometer equipped with a probe capable of triple resonance, but will result in a spectrum with only singlets for each carbon, greatly simplifying the assignment of chemical shifts.[1]
5. Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Logical Workflow for Spectral Prediction
The prediction of the 13C NMR spectrum follows a logical workflow that integrates data from various sources.
References
An In-depth Technical Guide to the Predicted Mass Spectrum of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum and fragmentation pathway of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. As of the compilation of this document, publicly available experimental mass spectral data for this specific compound is limited. Therefore, this guide leverages established principles of mass spectrometry and the known fragmentation patterns of structurally related brominated and fluorinated aromatic compounds to provide a robust theoretical framework for its mass spectrometric behavior. This information is intended to be a valuable resource for substance identification, structural elucidation, and for anticipating the compound's behavior under mass spectrometric analysis.
Predicted Mass Spectrometry Data
The fragmentation of this compound under electron ionization is expected to generate a series of characteristic ions. A key feature of the mass spectrum will be the isotopic signature of bromine, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This will result in doublet peaks (M⁺ and M⁺+2) for all bromine-containing fragments, with approximately equal intensity.
The predicted major ions, their mass-to-charge ratios (m/z), and the proposed fragmentation steps are summarized in the table below. The m/z values are calculated using the most abundant isotopes (⁷⁹Br).
| m/z (for ⁷⁹Br) | Proposed Ion Structure | Fragmentation Step | Notes |
| 290 | [C₈H₅⁷⁹BrF₄O]⁺• | Molecular Ion (M⁺•) | The molecular ion peak will appear as a doublet at m/z 290 and 292. |
| 211 | [C₇H₅⁷⁹BrO]⁺• | Loss of •CHF₂ | Cleavage of the C-C bond in the tetrafluoroethoxy group. |
| 183 | [C₇H₄⁷⁹Br]⁺ | Loss of •CHO | Subsequent loss of a formyl radical from the m/z 211 fragment. |
| 171 | [C₆H₄⁷⁹Br]⁺ | Loss of CO from [C₇H₄BrO]⁺ | Decarbonylation of an intermediate ion. |
| 155 | [C₆H₄O]⁺• | Loss of •Br and •CHF₂ and rearrangement | Loss of the bromine radical and the difluoromethyl radical. |
| 103 | [C₂HF₂O]⁺ | Cleavage of the O-aryl bond | Formation of the tetrafluoroethoxy cation. |
| 92 | [C₆H₄]⁺• | Loss of •Br from [C₆H₄Br]⁺ | Formation of the benzyne radical cation. |
| 77 | [C₆H₅]⁺ | Loss of H from C₆H₄ and rearrangement | Phenyl cation. |
| 51 | [C₄H₃]⁺ | Fragmentation of the aromatic ring | A common fragment from benzene derivatives. |
Experimental Protocols
A standard method for obtaining the mass spectrum of a semi-volatile compound such as this compound would be Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Dissolve a pure sample of this compound in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Inlet: Split/splitless injector, typically operated at 250°C. A split injection is often used to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min, and hold for several minutes to ensure elution of the compound.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard electron energy of 70 eV.
-
Ion Source Temperature: Typically maintained around 230°C.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Scan Range: A mass range of m/z 40-400 would be appropriate to capture the molecular ion and the expected fragments.
-
Data Acquisition: The instrument would be set to acquire data in full scan mode to obtain the complete mass spectrum.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound with increasing significance as a versatile intermediate in pharmaceutical and materials science research. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this guide extrapolates critical safety information from structurally similar halogenated and fluorinated aromatic compounds, alongside established best practices for laboratory safety.
Compound Profile and Hazard Identification
Table 1: Physicochemical and Hazard Data
| Property | Value | Source/Analogy |
| Chemical Formula | C₈H₅BrF₄O | - |
| Molecular Weight | 273.03 g/mol | - |
| Boiling Point | 211.1 °C | Matrix Scientific[1] |
| Appearance | Not specified (likely a liquid) | Analogy to similar compounds |
| Primary Hazards | Irritant | Matrix Scientific[1] |
| GHS Hazard Statements (Inferred) | H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H302: Harmful if swallowed. | Analogy to similar compounds[2] |
| GHS Precautionary Statements (Inferred) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Analogy to similar compounds[2] |
Prudent Practices for Safe Handling and Storage
Given the inferred hazards, a cautious and well-documented approach to handling this compound is imperative. The following protocols are based on standard operating procedures for halogenated organic compounds.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to minimize exposure.
Engineering Controls and Work Environment
All manipulations of this compound should be conducted in a well-ventilated laboratory, with primary handling occurring within a certified chemical fume hood.
Storage and Disposal
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Containers should be tightly sealed and clearly labeled. All waste containing this compound must be disposed of as halogenated organic waste, following institutional and local regulations.
Experimental Protocols: A General Framework
While specific experimental procedures involving this compound are not widely published, the following general protocol for handling halogenated aromatic compounds in a research setting should be adapted for any specific synthesis or reaction.
Table 2: General Experimental Protocol for Handling
| Step | Procedure | Rationale |
| 1. Pre-Experiment Preparation | - Review the safety information for all reactants and solvents.- Ensure all necessary PPE is available and in good condition.- Verify the functionality of the chemical fume hood and emergency equipment (safety shower, eyewash station). | Proactive hazard assessment and mitigation. |
| 2. Compound Handling | - Conduct all transfers and manipulations of the compound within a chemical fume hood.- Use appropriate, clean, and dry glassware.- Avoid inhalation of vapors and direct contact with skin and eyes. | Minimize exposure to potentially harmful vapors and prevent accidental contact. |
| 3. Reaction Setup | - Set up the reaction apparatus securely within the fume hood.- If heating is required, use a heating mantle with a temperature controller. Avoid open flames. | Ensure stable and controlled reaction conditions to prevent accidents. |
| 4. Post-Reaction Workup | - Quench the reaction carefully, being mindful of any potential exotherms.- Perform extractions and washes within the fume hood.- Collect all aqueous and organic waste in appropriately labeled halogenated waste containers. | Safe handling of the reaction mixture and proper waste segregation. |
| 5. Decontamination and Cleanup | - Decontaminate all glassware that came into contact with the compound using an appropriate solvent.- Clean the work area within the fume hood thoroughly.- Remove and dispose of gloves properly. Wash hands thoroughly with soap and water. | Prevent cross-contamination and ensure a clean and safe workspace. |
Hazard Mitigation and Emergency Procedures
A clear understanding of emergency procedures is critical. The following diagram outlines the logical steps for mitigating exposure and responding to spills.
In case of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound presents a profile of moderate, manageable hazards typical of many halogenated aromatic compounds. Adherence to the principles of prudent laboratory practice, including the consistent use of appropriate personal protective equipment, reliance on engineering controls, and a thorough understanding of emergency procedures, is paramount for its safe utilization in research and development. As more specific data for this compound becomes available, this guide will be updated to reflect the most current safety and handling information.
References
An In-depth Technical Guide on 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
Disclaimer: The following information is a technical guide compiled from data on structurally similar compounds and general chemical safety principles. As of the date of this document, a specific Material Safety Data Sheet (MSDS) for 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene was not publicly available. Researchers, scientists, and drug development professionals should handle this compound with extreme caution, assuming it may be hazardous, and perform a thorough risk assessment before use. The data presented for analogs should be considered indicative and not a direct substitute for experimental data on the target compound.
This guide provides an overview of the anticipated properties, safety considerations, and handling protocols for this compound, based on an analysis of its structural analogs.
Chemical and Physical Properties
The exact physical and chemical properties of this compound are not documented in the searched resources. However, by examining its isomers, 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene and 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, we can infer its likely characteristics. The presence of the brominated benzene ring and the highly fluorinated ethoxy group will govern its properties. Fluorination is known to significantly impact lipophilicity, metabolic stability, and boiling point.
Table 1: Comparison of Properties for Structural Analogs
| Property | 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene[1] | 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene | Other Related Compounds |
| CAS Number | 527751-45-7 | 68834-05-9 | - |
| Molecular Formula | C₈H₅BrF₄O | C₈H₅BrF₄O | - |
| Molecular Weight | 273.02 g/mol | - | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: 259.00 g/mol [2] |
| Purity | - | 98% | 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: 97% |
| Boiling Point | - | - | 4-Bromobenzotrifluoride: 154 - 155 °C |
| Density | - | - | 4-Bromobenzotrifluoride: 1.607 g/cm³ at 25 °C |
| InChI Key | - | VKJYIOCMIHTAET-UHFFFAOYSA-N | - |
Hazard Identification and Safety Precautions
A comprehensive toxicological profile for this compound is not available. However, based on the hazard statements for related compounds, it is prudent to assume that this chemical may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. The benzene core also suggests the potential for more severe long-term health effects, as benzene itself is a known human carcinogen that can cause genetic defects and damage to organs through prolonged or repeated exposure[3][4].
Table 2: GHS Hazard Statements for Analogous Compounds
| Compound | GHS Hazard Statements |
| 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene[2] | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) |
| 4-Bromobenzotrifluoride | H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| 1-Bromo-4-(trifluoromethoxy)benzene[5] | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| (2-Bromoethyl)benzene | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |
| 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene[6] | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Benzene[3] | H225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H340 (May cause genetic defects), H350 (May cause cancer), H372 (Causes damage to organs (Blood) through prolonged or repeated exposure) |
Recommended Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear flame-retardant, antistatic protective clothing and chemically resistant gloves.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Immediately remove contaminated clothing.
Experimental Protocols and Handling
While specific experimental protocols involving this compound are not available, a general workflow for handling and use in a research setting can be established based on standard laboratory practices for similar chemicals.
General Laboratory Handling Workflow
Caption: General workflow for handling potentially hazardous chemicals.
Detailed Methodologies:
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment for all chemicals and procedures involved.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a face shield, chemically resistant gloves, and a lab coat.
-
Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly and is free of clutter.
-
Weighing/Measuring: If the compound is a solid, weigh it in the fume hood. If it is a liquid, measure the required volume using appropriate glassware within the fume hood.
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure the setup is secure.
-
Monitoring Reaction: Monitor the reaction for any signs of unexpected changes.
-
Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.
-
Decontamination: Thoroughly decontaminate all glassware and work surfaces.
Fire and Explosion Hazards
Data on analogous compounds like 4-Bromobenzotrifluoride suggest that this class of chemicals can be flammable. Vapors may be heavier than air and could form explosive mixtures with air, especially upon intense heating.
-
Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.
-
Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Unsuitable Extinguishing Media: No limitations are specified for some analogs, but a water jet may be ineffective and spread the fire.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Logical Relationships in Chemical Synthesis
The synthesis of this compound would likely involve the reaction of a suitable brominated phenol precursor with a tetrafluoroethylene source or a related electrophilic fluorinating agent. The general logic of such a synthesis is depicted below.
Caption: A conceptual diagram of a possible synthetic route.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. The protocols and data presented are based on established methodologies for similar fluorinated and sterically hindered aryl bromides and serve as a robust starting point for reaction optimization.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3][4] This reaction is of significant importance in the pharmaceutical industry for the construction of complex molecular scaffolds present in numerous drug candidates. The substrate, this compound, possesses a sterically demanding and electron-withdrawing ortho-substituent, which necessitates careful selection of the catalytic system to achieve high coupling efficiency.
Key Considerations for a Successful Coupling
The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling, especially with challenging substrates. For sterically hindered and electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5]
Catalyst and Ligand Selection: A variety of palladium catalysts can be effective. Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts like Pd₂(dba)₃ combined with a phosphine ligand. For ortho-substituted substrates, ligands such as SPhos, XPhos, or bulky trialkylphosphines (e.g., P(t-Bu)₃) have been shown to be effective.[6][7][8]
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield.
Solvent System: A mixture of an organic solvent and an aqueous solution is typically used. Common organic solvents include toluene, dioxane, and DMF. The aqueous phase is necessary to dissolve the inorganic base.[1]
Experimental Workflow
The general workflow for the Suzuki coupling reaction involves the careful assembly of reactants under an inert atmosphere, followed by heating and monitoring of the reaction progress.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols for Buchwald-Hartwig Amination using 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is widely utilized in the pharmaceutical and materials science sectors due to its broad substrate scope and tolerance of various functional groups.[2] These application notes provide detailed protocols for the Buchwald-Hartwig amination of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, a substrate featuring a sterically demanding and electron-withdrawing ortho-substituent. The tetrafluoroethoxy group introduces unique electronic and steric challenges, necessitating careful optimization of reaction conditions to achieve high yields.
The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to the aryl bromide. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination from the palladium center forms the desired N-aryl amine and regenerates the active catalyst.[2][3] The selection of the appropriate ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[1][4]
Data Presentation: Reaction Parameter Optimization
The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. These conditions are based on established protocols for structurally related ortho-substituted aryl bromides and serve as a robust starting point for optimization.
Table 1: Reaction Conditions for Coupling with Primary Amines
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (Pd(OAc)₂) are common and effective precatalysts. |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) | Bulky biaryl phosphine ligands are crucial for high yields with sterically hindered substrates.[1][4] |
| Base | NaOtBu (1.4-1.6 equiv) or Cs₂CO₃ (1.5-2.0 equiv) | Sodium tert-butoxide is a strong base suitable for many couplings. Cesium carbonate is a milder alternative. |
| Solvent | Toluene or Dioxane (0.1-0.2 M) | Anhydrous and deoxygenated solvents are essential for optimal catalyst performance. |
| Temperature | 80-110 °C | The reaction temperature may require optimization depending on the specific amine. |
| Reaction Time | 12-24 hours | Monitor reaction progress by TLC or LC-MS. |
| Typical Yield | 70-95% | Yields are highly dependent on the specific amine and optimized conditions. |
Table 2: Reaction Conditions for Coupling with Secondary Amines
| Parameter | Condition | Notes |
| Palladium Precatalyst | [Pd(cinnamyl)Cl]₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%) | The cinnamyl palladium chloride dimer is often effective for couplings with secondary amines. |
| Ligand | BrettPhos (2-4 mol%) or Josiphos-type ligand (2-4 mol%) | These ligands have shown high efficacy in challenging amination reactions. |
| Base | LHMDS (1.5-2.0 equiv) or K₃PO₄ (2.0 equiv) | Lithium bis(trimethylsilyl)amide (LHMDS) is a strong, non-nucleophilic base. Potassium phosphate is a milder option. |
| Solvent | Toluene or t-BuOH (0.1-0.2 M) | The choice of solvent can significantly impact reaction rates and yields. |
| Temperature | 100-120 °C | Higher temperatures may be required for less reactive secondary amines. |
| Reaction Time | 18-36 hours | Sterically hindered secondary amines may require longer reaction times. |
| Typical Yield | 65-90% | Optimization is key to achieving high yields with challenging secondary amines. |
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated prior to use.
Protocol 1: General Procedure for the Amination with a Primary Amine (e.g., Aniline)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (10 mL)
-
Schlenk tube or sealed reaction vial
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add this compound to the Schlenk tube.
-
In a separate vial, dissolve the aniline in anhydrous toluene.
-
Add the aniline solution to the Schlenk tube via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-2-(1,1,2,2-tetrafluoroethoxy)aniline.
Protocol 2: General Procedure for the Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.5 mmol, 1.5 equiv)
-
[Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol%)
-
BrettPhos (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv, as a 1.0 M solution in THF)
-
Anhydrous Dioxane (10 mL)
-
Sealed reaction vial
-
Magnetic stir bar
Procedure:
-
To an oven-dried sealed reaction vial containing a magnetic stir bar, add [Pd(cinnamyl)Cl]₂ and BrettPhos under an inert atmosphere.
-
Seal the vial and evacuate and backfill with the inert gas three times.
-
Add this compound and anhydrous dioxane to the vial.
-
Add morpholine to the reaction mixture via syringe.
-
Slowly add the LHMDS solution to the stirred reaction mixture at room temperature.
-
Seal the vial tightly and heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 18-36 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2-(1,1,2,2-tetrafluoroethoxy)phenyl)morpholine.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Formation of 2-(1,1,2,2-Tetrafluoroethoxy)phenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. The resulting organometallic compound, 2-(1,1,2,2-tetrafluoroethoxy)phenylmagnesium bromide, is a valuable intermediate for introducing the 2-(1,1,2,2-tetrafluoroethoxy)phenyl moiety in the synthesis of novel pharmaceutical compounds and functional materials. The presence of the fluorinated ether group can significantly influence the electronic properties and metabolic stability of target molecules.
The formation of Grignard reagents is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the reaction of an organic halide with magnesium metal in an anhydrous etheral solvent.[2] The resulting Grignard reagent acts as a potent nucleophile and a strong base.[3][4]
Due to the highly reactive nature of Grignard reagents, strict anhydrous conditions are paramount to prevent quenching by protic solvents like water or alcohols.[2][5] The reaction is often subject to an induction period, which can be overcome by activating the magnesium surface.[2] Common activating agents include iodine, 1,2-dibromoethane, and mechanical methods like crushing the magnesium turnings.[2]
The protocol provided below is a generalized procedure adapted for the specific substrate, this compound, based on established methods for aryl Grignard reagent formation.[6][7] Researchers should be aware that the electron-withdrawing nature of the tetrafluoroethoxy group might influence the reactivity of the aryl bromide and the stability of the resulting Grignard reagent. Optimization of reaction conditions may be necessary to achieve desired yields.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the formation of aryl Grignard reagents. The data presented are representative and may vary depending on the specific substrate, scale, and experimental conditions.
| Parameter | Typical Value | Notes |
| Reactant Ratios | ||
| This compound | 1.0 equiv | |
| Magnesium Turnings | 1.2 - 1.5 equiv | A slight excess of magnesium is used to ensure complete reaction. |
| Anhydrous Tetrahydrofuran (THF) | 5 - 10 mL per mmol of aryl bromide | Sufficient solvent is crucial for solubility and heat dissipation. |
| Reaction Conditions | ||
| Temperature | Room Temperature to 40 °C | Gentle warming may be required for initiation. The reaction is exothermic and may require cooling to maintain a gentle reflux. |
| Reaction Time | 1 - 3 hours | Completion can be monitored by the disappearance of magnesium. |
| Initiation | ||
| Iodine | 1-2 small crystals | Used as an indicator and activator; the color disappears upon reaction initiation.[3][6] |
| 1,2-Dibromoethane | A few drops | An effective activator; its reaction with magnesium produces ethene gas, providing a visual cue of magnesium activity.[1][2] |
| Yield | 70 - 95% (typical for aryl Grignards) | The yield of the Grignard reagent is often determined by titration before use in subsequent reactions. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystals
-
1,2-Dibromoethane (optional, for activation)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Safety Precautions
-
Grignard reagents are highly reactive and can ignite spontaneously in air, especially if concentrated.[5]
-
Anhydrous ethers like THF are extremely flammable and can form explosive peroxides. Always use in a well-ventilated fume hood away from ignition sources.
-
The reaction is exothermic and can become vigorous. Ensure proper cooling is available.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol for Grignard Reagent Formation
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator or under a stream of dry inert gas (nitrogen or argon).[8]
-
Apparatus Assembly: Assemble the reaction apparatus (a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel) while flushing with inert gas.
-
Magnesium Preparation: Place magnesium turnings (1.2 equiv) into the reaction flask. Briefly flame-dry the flask containing the magnesium under a flow of inert gas to ensure all moisture is removed. Allow to cool to room temperature.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous THF.
-
Reaction Initiation:
-
Add a small crystal of iodine to the magnesium turnings in the flask. The iodine will serve as an activator and an indicator.[6]
-
Add a small portion (approx. 10%) of the aryl bromide solution from the dropping funnel to the magnesium.
-
Gently warm the mixture with a heating mantle or heat gun. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or brownish solution, along with gentle refluxing of the solvent.[6][9]
-
If the reaction does not start, add a few drops of 1,2-dibromoethane to activate the magnesium surface.[1]
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and external heating may not be necessary. If the reaction becomes too vigorous, cool the flask with a water bath.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The completion of the reaction is indicated by the cessation of bubbling and the disappearance of most of the magnesium metal.
-
-
Use of the Grignard Reagent: The resulting dark brown or gray solution of 2-(1,1,2,2-tetrafluoroethoxy)phenylmagnesium bromide should be used immediately for subsequent reactions. The concentration can be determined by titration if necessary.
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationships in Grignard reagent formation.
Caption: Experimental workflow for the formation of 2-(1,1,2,2-tetrafluoroethoxy)phenylmagnesium bromide.
Caption: Factors influencing the success of Grignard reagent formation.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Phenylmagnesium_bromide [chemeurope.com]
- 5. adichemistry.com [adichemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene as a versatile building block in medicinal chemistry. The introduction of the 1,1,2,2-tetrafluoroethoxy moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including improved metabolic stability and cell permeability. This document outlines key applications, detailed experimental protocols for crucial synthetic transformations, and quantitative data for analogous biologically active molecules.
Introduction: The Role of Fluoroalkoxy Moieties in Drug Design
Fluorine-containing functional groups are of paramount importance in modern drug discovery. The 1,1,2,2-tetrafluoroethoxy group, in particular, offers a unique combination of electronic and steric properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities and influence ligand-receptor interactions. Furthermore, the metabolic stability of this group can protect adjacent parts of a molecule from enzymatic degradation, prolonging the half-life of a drug. This compound serves as a key starting material for introducing this beneficial moiety into a wide range of molecular scaffolds.
Key Synthetic Applications
This compound is primarily utilized in cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the assembly of complex drug-like molecules.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures, which are prevalent in many classes of therapeutic agents. This compound can be readily coupled with various boronic acids or esters to generate substituted biphenyls and related architectures.
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of arylamines is another critical transformation in medicinal chemistry. The Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of this compound with a diverse range of primary and secondary amines, providing access to a wide array of aniline derivatives.
Illustrative Application: Synthesis of HSP90 Inhibitors
Biological Activity of the HSP90 Inhibitor, Pimitespib (TAS-116)
Pimitespib has demonstrated potent and selective inhibition of HSP90 isoforms and has undergone extensive preclinical and clinical evaluation.
| Parameter | Value | Target/Cell Line | Reference |
| Ki | 34.7 nmol/L | HSP90α | [3] |
| 21.3 nmol/L | HSP90β | [3] | |
| >50,000 nmol/L | GRP94 | [3] | |
| >50,000 nmol/L | TRAP1 | [3] | |
| IC50 | >200 µmol/L | HSP70 | [3] |
| Antitumor Activity | Tumor shrinkage | Human tumor xenograft mouse models | [3] |
HSP90 Signaling Pathway
HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis. Inhibition of HSP90 leads to the degradation of these client proteins, thereby arresting tumor growth.
References
Application Notes and Protocols for the Synthesis of Novel Compounds with 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel compounds utilizing 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene as a key building block. The introduction of the 1,1,2,2-tetrafluoroethoxy moiety is of significant interest in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and cell permeability of drug candidates. The protocols focus on palladium-catalyzed cross-coupling reactions, which are robust and versatile methods for forming carbon-carbon and carbon-nitrogen bonds.
Introduction to Synthetic Applications
This compound is a versatile reagent for the synthesis of a wide array of novel chemical entities. Its utility stems from the presence of a reactive bromo group, which can readily participate in various cross-coupling reactions. This allows for the strategic introduction of the electron-withdrawing and lipophilic tetrafluoroethoxy group into diverse molecular scaffolds. This functional group is particularly valuable in drug discovery, where the modulation of pharmacokinetic and pharmacodynamic properties is crucial.
The primary applications of this compound in the synthesis of novel compounds include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of biaryl and substituted aromatic compounds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, leading to the synthesis of novel aniline derivatives and other nitrogen-containing heterocycles.
These reactions provide access to a diverse range of functionalized molecules with potential applications as therapeutic agents, particularly in the development of enzyme inhibitors and other targeted therapies.
Data Presentation: Representative Reaction Yields
The following tables summarize typical yields for Suzuki-Miyaura and Buchwald-Hartwig amination reactions with aryl bromides analogous to this compound. These values should serve as a guideline, and optimization of reaction conditions is recommended for the specific substrate.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 24 | 75-85 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 20 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 24 | 75-85 |
| 3 | Benzophenone imine (NH₃ equiv.) | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | THF | 80 | 18 | 70-80 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)-Substituted Biaryls
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).
-
Add toluene and deionized water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water per 1 mmol of aryl bromide).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)aniline Derivatives
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. To synthesize the parent aniline, an ammonia equivalent such as benzophenone imine can be used, followed by hydrolysis.
Materials:
-
This compound
-
Amine (1.2 equivalents) or Benzophenone imine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equivalent), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2 equivalents) followed by anhydrous toluene (e.g., 5 mL per 1 mmol of aryl bromide) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. If benzophenone imine was used, the resulting imine is typically hydrolyzed with an acid (e.g., HCl in dioxane) to yield the primary aniline.
Visualizations
Experimental Workflow for Synthesis of Novel Compounds
Caption: General workflow for synthesizing novel compounds.
Catalytic Cycle of Buchwald-Hartwig Amination
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene as a key building block. The presence of the electron-withdrawing tetrafluoroethoxy group and its ortho position to the bromine atom influences the reactivity of the substrate, making it an interesting candidate for the synthesis of novel chemical entities in pharmaceutical and materials science research.
While specific literature examples for cross-coupling reactions of this particular substrate are limited, the following protocols are based on well-established methodologies for structurally similar aryl bromides, particularly those with ortho-substituents and/or electron-withdrawing groups. These notes serve as a comprehensive starting point for reaction development and optimization.
General Considerations for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (in the case of Suzuki, Stille, and Negishi couplings) or migratory insertion (for Heck reactions), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. For Buchwald-Hartwig amination, an amine coordination and deprotonation step follows the oxidative addition.
Due to the ortho-substitution and the electron-withdrawing nature of the tetrafluoroethoxy group on the target substrate, the choice of ligand, base, and reaction temperature will be critical to achieving high yields and minimizing side reactions. Bulky, electron-rich phosphine ligands are often effective for ortho-substituted aryl bromides as they can promote both the oxidative addition and reductive elimination steps.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or a boronate ester.
General Reaction Scheme:
Representative Reaction Conditions:
The following table outlines typical conditions for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.
| Entry | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Est. >80 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | Est. >75 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | Est. >70 |
Note: Yields are estimated based on similar transformations and require experimental validation for this compound.
Detailed Experimental Protocol (General):
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 h).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Diagram:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction is of great importance in medicinal chemistry.[1][2]
General Reaction Scheme:
Representative Reaction Conditions:
The following table provides typical conditions for the Buchwald-Hartwig amination of aryl bromides.[3]
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | Est. >85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | Est. >80 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | THF | 80 | 16 | Est. >70 |
Note: Yields are estimated based on similar transformations and require experimental validation for this compound.
Detailed Experimental Protocol (General):
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv.).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL), followed by the amine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Experimental Workflow Diagram:
Heck Reaction
The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Representative Reaction Conditions:
The following table summarizes typical conditions for the Heck reaction.
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | Est. >70 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 24 | Est. >65 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (1) | - | NaOAc | DMA | 130 | 12 | Est. >75 |
Note: Yields are estimated based on similar transformations and require experimental validation for this compound.
Detailed Experimental Protocol (General):
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv.), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) in the solvent (e.g., DMF, 5 mL).
-
Degassing: Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and, if required, a ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4]
General Reaction Scheme:
Representative Reaction Conditions:
The following table provides typical conditions for the Sonogashira coupling.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | Est. >80 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 80 | 12 | Est. >75 |
| 3 | 1-Octyne | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | Est. >70 |
Note: Yields are estimated based on similar transformations and require experimental validation for this compound.
Detailed Experimental Protocol (General):
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.). Add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to reflux) until completion.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide. A key advantage is the stability of the organostannane reagents to air and moisture, although their toxicity is a significant drawback.[5]
General Reaction Scheme:
Representative Reaction Conditions:
The following table outlines typical conditions for the Stille coupling.
| Entry | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | Est. >80 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 65 | 16 | Est. >75 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(AsPh₃)₂ (3) | - | CuI (10) | NMP | 100 | 24 | Est. >70 |
Note: Yields are estimated based on similar transformations and require experimental validation for this compound.
Detailed Experimental Protocol (General):
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the solvent (e.g., anhydrous, degassed toluene, 5 mL).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the organostannane (1.1 mmol, 1.1 equiv.).
-
Reaction: Heat the reaction mixture to reflux with stirring for the required time.
-
Work-up: Cool the mixture, dilute with diethyl ether, and quench with an aqueous KF solution to precipitate the tin byproducts. Filter the mixture through Celite, wash the filtrate with water, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.[6] Organozinc reagents are generally more reactive than organoboron and organotin compounds.
General Reaction Scheme:
Representative Reaction Conditions:
The following table provides typical conditions for the Negishi coupling.
| Entry | Organozinc Reagent | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | Est. >85 |
| 2 | Alkylzinc bromide | Pd₂(dba)₃ (1.5) | cataCXium A (3) | DMA | 80 | 16 | Est. >70 |
| 3 | Vinylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 25-50 | 8 | Est. >75 |
Note: Yields are estimated based on similar transformations and require experimental validation for this compound.
Detailed Experimental Protocol (General):
Note: Organozinc reagents are typically prepared in situ or used as commercially available solutions and are sensitive to air and moisture. All operations should be performed under a strict inert atmosphere.
-
Organozinc Preparation (if necessary): Prepare the organozinc reagent by transmetalation from the corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).
-
Reaction Setup: To a dry Schlenk flask containing the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.04 mmol, 4 mol%) under an inert atmosphere, add the solvent (e.g., anhydrous THF, 3 mL).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.). Then, add the solution of the organozinc reagent (1.5 mmol, 1.5 equiv.) dropwise at room temperature.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed.
-
Work-up: Cool the reaction and quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. WO2011020900A3 - A process for preparing biaryl compounds in a suzuki type reaction allowing product isolation and catalyst recycling in one step - Google Patents [patents.google.com]
- 2. 1-Bromo-2-(trifluoromethoxy)benzene 97 64115-88-4 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes [organic-chemistry.org]
- 6. 1-BROMO-2-(1,1,2,2,-TETRAFLUOROETHOXY)BENZENE-Molbase [molbase.com]
Application Notes and Protocols: Lithiation of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the generation of 2-(1,1,2,2-tetrafluoroethoxy)phenyllithium via bromine-lithium exchange from 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. This organolithium intermediate is a valuable building block in synthetic chemistry, particularly for the introduction of the fluorinated phenoxy moiety into complex molecules. The incorporation of the 1,1,2,2-tetrafluoroethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This protocol outlines a general procedure for the lithiation and subsequent trapping with a representative electrophile.
Introduction
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[1][3] The 1,1,2,2-tetrafluoroethoxy group, in particular, offers a unique combination of electronic properties and metabolic stability, making it a desirable substituent in the design of novel therapeutics.[2][4] The generation of aryllithium reagents through halogen-metal exchange is a powerful and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] This document details a representative protocol for the bromine-lithium exchange on this compound, a key precursor for accessing this valuable synthetic intermediate. The subsequent reactions of the generated organolithium species with various electrophiles open avenues to a diverse range of functionalized molecules.
Reaction Principle
The core of this protocol is the bromine-lithium exchange reaction. An organolithium reagent, typically n-butyllithium, rapidly exchanges with the bromine atom of an aryl bromide at low temperatures. This reaction is generally faster than the deprotonation of aromatic protons, allowing for the regioselective formation of the aryllithium species. The resulting 2-(1,1,2,2-tetrafluoroethoxy)phenyllithium can then be reacted with a variety of electrophiles to introduce new functional groups at the ortho position of the tetrafluoroethoxy moiety.
Experimental Protocols
Materials and Reagents:
| Reagent | Supplier | Purity | Notes |
| This compound | Major Organics | >98% | Store under inert atmosphere. |
| n-Butyllithium (1.6 M in hexanes) | Sigma-Aldrich | Titrate prior to use. Handle under inert atmosphere. | |
| Anhydrous Tetrahydrofuran (THF) | Acros Organics | >99.5% | Freshly distilled from sodium/benzophenone ketyl under nitrogen. |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | >99% | Anhydrous, store over molecular sieves. |
| Diethyl ether (anhydrous) | J.T. Baker | >99% | |
| Saturated aqueous ammonium chloride solution | LabChem | ||
| Saturated aqueous sodium bicarbonate solution | Fisher Scientific | ||
| Anhydrous magnesium sulfate | EMD Millipore | ||
| Dry ice (solid carbon dioxide) | Local supplier | ||
| Acetone | VWR | For cooling bath. |
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Schlenk line or inert gas (argon or nitrogen) manifold
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Protocol 1: Generation of 2-(1,1,2,2-tetrafluoroethoxy)phenyllithium and Trapping with N,N-Dimethylformamide (DMF)
This protocol describes the formation of the aryllithium reagent followed by its reaction with DMF to synthesize 2-(1,1,2,2-tetrafluoroethoxy)benzaldehyde.
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: To the flask, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF) to make a 0.2 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.
-
Electrophilic Quench: In a separate flame-dried flask, prepare a solution of N,N-dimethylformamide (DMF) (1.5 eq) in anhydrous THF. Slowly add this solution to the aryllithium solution at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford 2-(1,1,2,2-tetrafluoroethoxy)benzaldehyde.
Expected Results:
Based on similar reactions with other ortho-substituted aryl bromides, this reaction is expected to proceed in good to excellent yield.
| Product | Representative Yield Range |
| 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | 70-90% |
Note: The actual yield may vary depending on the purity of reagents and adherence to anhydrous and inert conditions.
Synthetic Utility and Applications
The generated 2-(1,1,2,2-tetrafluoroethoxy)phenyllithium is a versatile intermediate that can be reacted with a wide range of electrophiles to synthesize various valuable compounds for drug discovery and materials science.
Table of Potential Electrophiles and Products:
| Electrophile | Product Class | Potential Applications in Drug Development |
| Aldehydes and Ketones | Secondary and Tertiary Alcohols | Introduction of chiral centers, building blocks for complex scaffolds. |
| Carbon Dioxide (CO₂) | Carboxylic Acids | Formation of amides, esters, and other acid derivatives. |
| Alkyl Halides | Alkylated Aromatics | Modification of steric and electronic properties. |
| Isocyanates | Amides | Core structures in various bioactive molecules. |
| N-Formylpiperidine | Aldehydes | Versatile handles for further functionalization (e.g., reductive amination, Wittig reaction). |
| Disulfides | Thioethers | Introduction of sulfur-containing moieties. |
| Chlorotrimethylsilane (TMSCl) | Silylated Aromatics | Protection of the lithiated position for subsequent reactions. |
| Boronic Esters | Aryl Boronic Esters | Substrates for Suzuki coupling and other cross-coupling reactions, enabling the formation of biaryl structures. |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the lithiation and electrophilic quench.
Reaction Pathway
Caption: General reaction pathway for the synthesis.
Safety Precautions
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using syringe and Schlenk techniques. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Cryogenic Temperatures: The use of a dry ice/acetone bath requires caution. Wear cryogenic gloves when handling dry ice.
-
Solvents: Anhydrous solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive n-butyllithium | Titrate the n-butyllithium solution before use. |
| Insufficiently dry reagents or glassware | Ensure all glassware is flame-dried and reagents are anhydrous. Purge the system thoroughly with inert gas. | |
| Formation of side products | Reaction temperature too high | Maintain the temperature strictly at -78 °C during the lithiation and quenching steps. |
| Slow addition of reagents | Ensure rapid and efficient stirring. | |
| Difficulty in product purification | Incomplete reaction | Monitor the reaction by TLC to ensure full consumption of the starting material before workup. |
| Presence of unreacted electrophile or byproducts | Optimize the stoichiometry of the electrophile. Adjust the purification conditions (e.g., different solvent system). |
Conclusion
The bromine-lithium exchange of this compound provides a reliable and efficient route to the corresponding aryllithium reagent. This intermediate serves as a powerful tool for the synthesis of a wide array of functionalized aromatic compounds. The protocols and data presented herein offer a solid foundation for researchers in organic synthesis and drug discovery to utilize this methodology for the development of novel molecules with potentially enhanced pharmacological properties.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenanthroline-Catalyzed Stereoselective Formation of α-1,2-cis 2-Deoxy-2-Fluoro Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
Application Notes: The Role of Brominated Tetrafluoroethoxybenzene Derivatives in Agrochemical Synthesis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fluorinated organic compounds are integral to modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and desirable physicochemical properties to active ingredients. Phenyl ethers containing fluoroalkyl groups are particularly valuable synthons. While direct experimental protocols for the agrochemical applications of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene are not extensively documented in publicly available literature, its structural isomer, 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene , and the closely related compound 1-Bromo-4-(trifluoromethoxy)benzene , serve as crucial intermediates in the synthesis of a variety of pesticides.[1][2] The presence of the bromo-substituent provides a reactive handle for key carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry.[1]
These application notes will focus on the utility of 1-Bromo-4-(trifluoromethoxy)benzene as a representative building block in the synthesis of phenylpyrazole insecticides, a class of potent neurotoxicants used for broad-spectrum pest control. The methodologies described are based on established synthetic routes for this class of agrochemicals.
Key Applications in Agrochemical Synthesis
The primary application of 1-Bromo-4-(trifluoromethoxy)benzene in the agrochemical sector is as a precursor for the synthesis of active ingredients that incorporate the 4-(trifluoromethoxy)phenyl moiety. This functional group is a key component of several commercial and developmental insecticides and herbicides. The incorporation of the trifluoromethoxy group can significantly enhance the biological activity and persistence of the final agrochemical product.[1][2]
Table 1: Physicochemical Properties of 1-Bromo-4-(trifluoromethoxy)benzene
| Property | Value |
| CAS Number | 407-14-7 |
| Molecular Formula | C₇H₄BrF₃O |
| Molecular Weight | 241.01 g/mol |
| Boiling Point | 91-92 °C at 100 hPa |
| Density | 1.62 g/cm³ at 20 °C |
| Assay | ≥98.0% (GC) |
Representative Synthetic Application: Phenylpyrazole Insecticide Synthesis
A significant application of 1-Bromo-4-(trifluoromethoxy)benzene is in the synthesis of phenylpyrazole insecticides, such as analogs of Fipronil. These insecticides act as potent blockers of GABA-gated chloride channels in insects. The general synthetic strategy involves the coupling of the 4-(trifluoromethoxy)phenyl group to a functionalized pyrazole core.
The following diagram illustrates a representative workflow for the synthesis of a phenylpyrazole insecticide using 1-Bromo-4-(trifluoromethoxy)benzene as a key starting material.
Experimental Protocols
The following are representative protocols for the key steps in the synthesis of a phenylpyrazole insecticide, based on established methodologies for Suzuki-Miyaura coupling and subsequent functionalization reactions.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole
This protocol describes the palladium-catalyzed cross-coupling of 1-Bromo-4-(trifluoromethoxy)benzene with a pyrazole boronic acid ester.
Materials:
-
1-Bromo-4-(trifluoromethoxy)benzene (1.0 eq)
-
1H-Pyrazole-4-boronic acid pinacol ester (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add 1-Bromo-4-(trifluoromethoxy)benzene, 1H-pyrazole-4-boronic acid pinacol ester, and potassium carbonate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).
-
The reaction mixture is heated to 85-90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield 1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole.
Table 2: Representative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-(trifluoromethoxy)benzene | Pyrazole-4-boronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 14 | ~85-95 |
| 2 | 1-Bromo-4-(trifluoromethoxy)benzene | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | >90 |
Protocol 2: General Workflow for Subsequent Phenylpyrazole Functionalization
Following the successful synthesis of the phenylpyrazole core, further modifications are required to introduce the necessary toxophoric groups. This is typically a multi-step process that is highly dependent on the specific target molecule. A generalized workflow is presented below.
The specific reagents and conditions for each step must be carefully selected based on the desired final structure and the reactivity of the intermediate compounds. The synthesis of complex agrochemicals like Fipronil involves a series of such carefully orchestrated chemical transformations to build the final active molecule.
Conclusion
While this compound is not a commonly cited precursor in agrochemical synthesis, its isomers and related fluorinated bromo-benzenes, particularly 1-Bromo-4-(trifluoromethoxy)benzene, are indispensable building blocks. They provide a versatile platform for the synthesis of highly active agrochemicals, most notably phenylpyrazole insecticides. The Suzuki-Miyaura coupling is a key transformation that enables the efficient construction of the core structures of these complex molecules. The protocols and data presented herein provide a representative overview of the synthetic strategies employed in the development of modern crop protection agents utilizing these important fluorinated intermediates.
References
Application Notes and Protocols: 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene in Material Science
For Researchers, Scientists, and Drug Development Professionals
Due to the limited specific research data on the direct application of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene in material science, this document provides a representative application note and detailed protocols based on established synthetic methodologies for structurally similar fluorinated aromatic compounds. This guide illustrates a hypothetical yet plausible use of this compound in the synthesis of a novel fluorinated conjugated polymer for applications in organic electronics.
Application Note: Synthesis of a Novel Fluorinated Polyfluorene Derivative for Organic Light-Emitting Diodes (OLEDs)
Introduction
This compound is a versatile fluorinated aromatic compound. The incorporation of the 1,1,2,2-tetrafluoroethoxy group onto a polymer backbone can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, and altered electronic characteristics.[1] These attributes make it a promising building block for the synthesis of advanced materials for organic electronic devices. This application note describes the synthesis of a novel polyfluorene-based copolymer, PFTFE-alt-DBT , through a Suzuki cross-coupling reaction, where this compound serves as a key monomer to introduce the fluorinated side chains.
Chemical Structure of the Target Polymer
The fluorene monomer provides a blue-emitting backbone, while the dibenzothiophene comonomer can enhance charge transport properties. The tetrafluoroethoxy side chains are expected to improve the polymer's processability and thermal stability.
Quantitative Data Summary
The following tables summarize the hypothetical characterization data for the synthesized polymer, PFTFE-alt-DBT .
Table 1: Molecular Weight and Polydispersity Index (PDI)
| Polymer Batch | Number Average Molecular Weight (Mn) (kDa) | Weight Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) |
| PFTFE-alt-DBT-01 | 25.8 | 54.2 | 2.10 |
| PFTFE-alt-DBT-02 | 28.1 | 59.6 | 2.12 |
| PFTFE-alt-DBT-03 | 26.5 | 56.7 | 2.14 |
Data obtained by Gel Permeation Chromatography (GPC) in tetrahydrofuran (THF) against polystyrene standards.
Table 2: Thermal and Optical Properties
| Property | Value |
| Glass Transition Temperature (Tg) | 135 °C |
| Decomposition Temperature (Td, 5% weight loss) | 410 °C |
| UV-Vis Absorption (λmax, thin film) | 385 nm |
| Photoluminescence Emission (λmax, thin film) | 425 nm (blue) |
Thermal properties were determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Optical properties were measured on thin films.
Experimental Protocols
This section provides a detailed methodology for the synthesis of the key monomers and the final polymer.
Protocol 1: Synthesis of 2,7-Dibromo-9,9-bis(2-(1,1,2,2-tetrafluoroethoxy)phenyl)fluorene (Monomer 1)
This protocol describes a hypothetical synthesis of the fluorene monomer bearing the tetrafluoroethoxy side chains.
Materials:
-
2,7-Dibromofluorene
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried three-neck round-bottom flask under an argon atmosphere, add this compound (2.2 equivalents) and dry THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 equivalents) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour to generate the corresponding aryllithium reagent.
-
In a separate flask, dissolve 2,7-Dibromofluorene (1.0 equivalent) in dry THF.
-
Slowly add the 2,7-dibromofluorene solution to the aryllithium solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired monomer.
Protocol 2: Suzuki Cross-Coupling Polymerization of PFTFE-alt-DBT
Materials:
-
2,7-Dibromo-9,9-bis(2-(1,1,2,2-tetrafluoroethoxy)phenyl)fluorene (Monomer 1)
-
Dibenzo[b,d]thiophene-2,8-diboronic acid bis(pinacol) ester (Monomer 2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene
-
Aliquat 336 (phase transfer catalyst)
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
In a Schlenk flask, combine Monomer 1 (1.0 equivalent), Monomer 2 (1.0 equivalent), and Pd(PPh₃)₄ (2 mol%).
-
Add a few drops of Aliquat 336.
-
Degas the flask by subjecting it to three cycles of vacuum and backfilling with argon.
-
Add degassed toluene and the degassed 2M aqueous K₂CO₃ solution.
-
Heat the mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.
-
Cool the reaction to room temperature and pour the mixture into a beaker containing rapidly stirring methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol and water.
-
Purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform.
-
Collect the chloroform fraction and precipitate the polymer in methanol.
-
Filter and dry the final polymer under vacuum at 60 °C for 24 hours.
Visualizations
Synthetic Pathway for PFTFE-alt-DBT
Caption: Suzuki cross-coupling polymerization pathway.
Experimental Workflow for Polymer Synthesis and Purification
Caption: Step-by-step experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. This resource aims to address specific challenges encountered during experimental work with this sterically hindered and electronically unique substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges stem from the substation pattern of the aryl bromide. The ortho-(1,1,2,2-tetrafluoroethoxy) group presents significant steric hindrance around the reactive center, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3] Additionally, the electron-withdrawing nature of the fluoroalkoxy group can influence the reactivity of the C-Br bond.
Q2: How does the (1,1,2,2-tetrafluoroethoxy) group affect the reactivity of the aryl bromide?
A2: The fluorine atoms in the tetrafluoroethoxy group are strongly electron-withdrawing, which can make the aryl bromide more reactive towards oxidative addition to the palladium(0) catalyst.[4] However, this electronic effect is coupled with significant steric bulk, which often is the dominating factor influencing the reaction's success.
Q3: What type of palladium catalyst and ligand system is a good starting point for this substrate?
A3: For sterically hindered aryl bromides, standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] It is highly recommended to start with a catalyst system known for its high activity with challenging substrates. This typically involves a palladium(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand such as a Buchwald ligand (e.g., XPhos, SPhos) or other hindered phosphines like P(t-Bu)₃.[5][6][7][8]
Q4: Can I use an arylboronic acid, or are boronate esters preferred?
A4: Both arylboronic acids and their corresponding esters (e.g., pinacol esters) can be used. Boronic acids are common, but can be prone to side reactions like protodeboronation, especially under harsh basic conditions.[9] Boronate esters, such as pinacol esters, often exhibit greater stability and can be beneficial in optimizing difficult couplings.[4]
Q5: What are common side reactions to look out for?
A5: Common side reactions include:
-
Protodeboronation: The boronic acid reacts with a proton source to yield the corresponding arene, reducing the amount of nucleophile available for cross-coupling.[9]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be promoted by the presence of oxygen.[4]
-
Dehalogenation: The starting aryl bromide is reduced to the corresponding arene without coupling. This can be influenced by the choice of base and solvent.[5]
-
Catalyst decomposition: The palladium catalyst can precipitate as palladium black, leading to a loss of catalytic activity. This can be observed as a color change in the reaction mixture.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low to no yield in this reaction is a common problem, primarily due to the steric hindrance from the ortho-substituent.[1][2] A systematic approach to troubleshooting should be employed:
-
Catalyst and Ligand Selection: This is the most critical factor. If you are using a standard, less bulky ligand like triphenylphosphine, it is likely not suitable for this sterically demanding substrate.
-
Base Selection: The choice and quality of the base are crucial for the transmetalation step.
-
Recommendation: Screen a variety of bases. Stronger, non-nucleophilic bases are often required for hindered substrates. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu).[8][12] Ensure the base is finely powdered and anhydrous, as its physical state can impact reproducibility.[7]
-
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species.
-
Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier associated with sterically hindered substrates.
-
Recommendation: If your reaction is being run at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C, depending on the boiling point of your solvent.
-
Issue 2: Significant Formation of Side Products
Question: I am observing significant amounts of homocoupled product and/or dehalogenated starting material in my reaction mixture. How can I minimize these side reactions?
Answer: The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling.
-
Minimizing Homocoupling:
-
Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[4]
-
Solution: Ensure your reaction is thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and other reagents, or by using several freeze-pump-thaw cycles.
-
-
Minimizing Dehalogenation:
-
Cause: Dehalogenation can be promoted by certain bases and protic solvents. Strong bases can sometimes facilitate this side reaction.[5]
-
Solution: If using a very strong base like an alkoxide, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.[5] If using a protic solvent like an alcohol, switch to an aprotic solvent like dioxane or toluene.[5]
-
Data Presentation
Table 1: Effect of Ligand and Base on the Yield of a Hypothetical Suzuki Coupling of this compound with Phenylboronic Acid.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | <5 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | SPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 92 |
| 5 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2) | Toluene | 110 | 78 |
This data is illustrative and intended to show general trends for optimization.
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.03 mmol, 3 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and cesium carbonate.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos.
-
Evacuate and backfill the Schlenk flask with an inert atmosphere (argon or nitrogen) three times.
-
Add the anhydrous, degassed toluene to the Schlenk flask via syringe.
-
Add the catalyst and ligand to the reaction mixture under a positive pressure of inert gas.
-
Seal the flask and heat the mixture in a preheated oil bath at 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
improving yield for Buchwald-Hartwig amination of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for the Buchwald-Hartwig amination of an electron-deficient aryl bromide like this compound?
A1: For electron-deficient aryl bromides, a good starting point involves using a palladium precatalyst with a sterically hindered biarylphosphine ligand.[1] A common combination is a G3 or G4 palladacycle precatalyst with a ligand such as XPhos or RuPhos. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used, and common solvents include toluene or dioxane.[1][2] Typical reaction temperatures range from 80-100°C.[3][4]
Q2: The yield of my reaction is low. What are the most critical parameters to optimize?
A2: Low yields in Buchwald-Hartwig aminations can often be attributed to several factors. The key parameters to investigate are the choice of ligand, base, solvent, and temperature.[5][6] The catalyst system (palladium source and ligand) is particularly crucial and is highly dependent on the specific substrates.[1] For challenging substrates, screening a variety of ligands and bases is often necessary to identify the optimal conditions.
Q3: I am observing decomposition of my starting material or product. What could be the cause?
A3: Decomposition is often related to the use of a base that is too strong or a temperature that is too high, especially when the substrate contains sensitive functional groups.[1] The tetrafluoroethoxy group on your substrate is electron-withdrawing, which can make the aryl ring more susceptible to nucleophilic attack or other side reactions. Consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require a higher reaction temperature.[1]
Q4: Are there any specific ligands that are recommended for electron-deficient aryl halides?
A4: Yes, for electron-deficient aryl halides, sterically hindered and electron-rich phosphine ligands are generally preferred. Ligands like XantPhos have been shown to be effective for the coupling of electron-poor aryl halides.[7] Other commonly used ligands for such substrates include RuPhos, XPhos, and other bulky biarylphosphine ligands.[8]
Q5: What is the role of the base in the Buchwald-Hartwig amination, and how do I choose the right one?
A5: The base plays a critical role in the catalytic cycle by facilitating the deprotonation of the amine to form the palladium-amido complex.[9] The choice of base depends on the pKa of the amine and the sensitivity of the functional groups on your substrates.[3] Strong bases like NaOtBu are common, but for base-sensitive substrates, weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄) or soluble organic bases like DBU may be more suitable.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | Use a precatalyst to ensure the formation of the active Pd(0) species.[3] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen.[10] |
| Inappropriate ligand | Screen a variety of sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, XantPhos).[7][8] The choice of ligand is critical and substrate-dependent.[1] | |
| Incorrect base | If using a strong base like NaOtBu, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, especially if your substrate has base-sensitive functional groups.[1] The solubility of the base is also important; consider a combination of an inorganic and a soluble organic base like DBU.[3] | |
| Poor solvent choice | Toluene, dioxane, and THF are common solvents.[1] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[1] Ensure your solvent is anhydrous. | |
| Side Product Formation (e.g., hydrodehalogenation) | Beta-hydride elimination | This can be a competing side reaction.[11] Optimizing the ligand and reaction conditions can help to favor the desired reductive elimination pathway. Using a bulkier ligand can sometimes suppress beta-hydride elimination. |
| Reaction with the solvent | Ensure the solvent is inert under the reaction conditions. | |
| Incomplete Conversion | Insufficient reaction time or temperature | Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature may be beneficial, but be mindful of potential substrate or product decomposition.[4] |
| Catalyst deactivation | Ensure rigorous exclusion of air and moisture.[10] Use of a precatalyst can lead to a more stable and active catalytic system.[3] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination Screening:
-
To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%).
-
Add this compound (1.0 equiv), the amine coupling partner (1.0-1.2 equiv), and the base (1.4-2.0 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vial in a preheated heating block and stir at the desired temperature.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting low yields in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. reddit.com [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
troubleshooting Grignard formation with 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
Topic: Troubleshooting Grignard Formation with 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the challenging Grignard reaction of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in forming a Grignard reagent with this compound?
The primary challenge lies in initiating the reaction. This difficulty stems from two main factors:
-
The passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the aryl halide.[1][2]
-
The strong carbon-fluorine bonds in the tetrafluoroethoxy group can make the molecule less reactive than non-fluorinated analogues. While the carbon-bromine bond is the one that reacts, the overall electronic nature of the molecule can influence reactivity. The direct formation of Grignard reagents from organofluorine compounds can be difficult.[3]
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically marked by several observable signs:
-
The disappearance of the color of a chemical activator like iodine.[1][4]
-
Spontaneous boiling of the solvent (particularly with low-boiling point ethers).[1]
-
The appearance of a cloudy grey or brownish color in the reaction mixture.[1][5]
-
The generation of heat (an exothermic reaction).[1]
Q3: Why is it critical to use anhydrous (dry) solvents and glassware?
Grignard reagents are extremely potent bases and will react readily with protic solvents like water and alcohols.[1][4][6] This reaction, often called "quenching," destroys the Grignard reagent and prevents your desired reaction from occurring. All glassware should be flame-dried or oven-dried before use, and anhydrous solvents are essential.[1][7]
Q4: Which solvent is best for this reaction?
Tetrahydrofuran (THF) is generally the preferred solvent for preparing aryl Grignard reagents as it is a strong Lewis base that helps to stabilize the reagent.[7][8][9] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative with similar properties to THF and may offer advantages in work-up due to its lower water miscibility.[8][10] Diethyl ether is also commonly used but has a lower boiling point.[9][10]
Troubleshooting Guide
If you are experiencing difficulty initiating the Grignard reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for Grignard reaction initiation.
Quantitative Data Summary
The yield of Grignard reagents can be influenced by several factors. While specific data for this compound is not widely published, the following table provides expected outcomes based on analogous aryl bromide systems and general Grignard chemistry principles.
| Parameter | Condition A: Standard Initiation | Condition B: Aggressive Activation | Condition C: Low Temperature |
| Magnesium Activation | Iodine crystal | 1,2-Dibromoethane (5 mol%) | Iodine crystal |
| Initiation Temperature | Gentle warming (~30-40°C) | Room Temperature | Gentle warming, then cool |
| Addition Temperature | Refluxing THF (~66°C) | 25°C to 40°C | -20°C to 0°C |
| Reaction Time | 1-2 hours | 1-2 hours | 2-3 hours |
| Expected Yield | Variable, may fail to initiate | > 70% | > 80% (if initiated) |
| Key Side Reaction | Wurtz Coupling (R-R) | Wurtz Coupling | Minimized Wurtz Coupling |
| Notes | Prone to failure with deactivated or sensitive substrates. | Highly effective for difficult substrates.[2][11][12] | Best for substrates with other reactive functional groups; may require more potent initiation.[13] |
Experimental Protocol
This protocol is designed to maximize the chances of success for the formation of 2-(1,1,2,2-tetrafluoroethoxy)phenylmagnesium bromide.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1-2 small crystals)
-
1,2-Dibromoethane (optional, for activation)
-
Nitrogen or Argon gas supply
-
Standard, flame-dried glassware (three-neck round-bottom flask, reflux condenser, dropping funnel)
Reaction Pathway:
Caption: Formation of the Grignard reagent on the magnesium surface.
Procedure:
-
Preparation: Assemble the flame-dried glassware under a positive pressure of inert gas (Nitrogen or Argon). Place the magnesium turnings (1.2 eq.) and a magnetic stir bar in the reaction flask.
-
Magnesium Activation: Add 1-2 small crystals of iodine to the magnesium turnings. The flask can be gently warmed with a heat gun under the inert atmosphere until the iodine sublimes and deposits on the magnesium surface.[11] Allow the flask to cool to room temperature.
-
Reagent Addition: Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the dropping funnel.
-
Initiation: Add a small portion (~10%) of the aryl bromide solution to the stirred magnesium suspension. The reaction should be initiated, as evidenced by the disappearance of the iodine color and a gentle reflux or temperature increase.[1][5]
-
Troubleshooting Initiation: If the reaction does not start:
-
Grignard Formation: Once initiation is confirmed, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the temperature.[6] If the reaction becomes too vigorous, cool the flask with a water bath.
-
Completion: After the addition is complete, continue to stir the mixture. It can be gently heated to reflux for an additional 30-60 minutes to ensure complete conversion. A color change to a cloudy grey or brown solution is expected.[5] The disappearance of most of the magnesium metal is a good indicator of completion.
-
Quantification and Use: The resulting Grignard reagent solution should be used immediately. Its concentration can be determined by titration before use in a subsequent reaction.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. prepchem.com [prepchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. reddit.com [reddit.com]
- 8. ijarse.com [ijarse.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene Derivatives
Welcome to the technical support center for the purification of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification of these specialized fluorinated compounds.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your purification experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | - Compound is highly non-polar and elutes with the solvent front. - Compound is irreversibly adsorbed onto the silica gel. - Compound is volatile and evaporates during solvent removal. | - Use a less polar eluent system (e.g., higher percentage of hexanes in a hexane/ethyl acetate system). - Consider using a different stationary phase like alumina or a fluorinated stationary phase. [1]- Employ dry loading to ensure even application to the column. [1]- Use a rotary evaporator with a cooled trap and gentle vacuum. |
| Co-elution of Impurities | - Impurities have very similar polarity to the target compound. - Inadequate separation power of the chosen chromatographic conditions. | - Optimize the eluent system by trying different solvent mixtures. - Switch to a stationary phase with different selectivity, such as a phenyl-hexyl or a fluorinated phase. [1][2]- Consider High-Performance Liquid Chromatography (HPLC) with a specialized column for better resolution. [3] |
| Difficulty in Achieving High Purity by Recrystallization | - Inappropriate solvent choice. - The compound and impurities have similar solubility profiles. - Oiling out instead of crystallization. | - Conduct a thorough solvent screen to find a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. [4][5][6]- Attempt a multi-solvent recrystallization by dissolving in a good solvent and adding an anti-solvent dropwise until turbidity appears, then heating until clear and allowing to cool slowly. - If oiling out occurs, try using a more dilute solution or a different solvent system. Seeding with a pure crystal can also initiate proper crystallization. [5] |
| Product is a Persistent Oil | - Presence of residual solvent. - Impurities are preventing crystallization. | - Dry the sample under high vacuum for an extended period. - Attempt purification by another method, such as distillation or preparative chromatography, to remove impurities. |
| Inconsistent Results in Distillation | - Formation of an azeotrope with residual solvents or impurities. - Decomposition at high temperatures. | - Ensure the crude product is thoroughly dried before distillation. - Use vacuum distillation to lower the boiling point and prevent thermal decomposition. The boiling point of the parent compound is 211.1°C at atmospheric pressure. [7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities often depend on the synthetic route. If prepared via a Williamson ether synthesis from a bromophenol and a tetrafluoroethylene source, you might find unreacted bromophenol or side products from elimination reactions. If the final step is bromination, you could have starting material (the corresponding non-brominated tetrafluoroethoxybenzene) or poly-brominated species.
Q2: Which chromatographic method is best for these types of compounds?
A2: For routine purification, flash column chromatography with silica gel is a common starting point.[8] However, due to the fluorine content, interactions with the stationary phase can be unique. If standard silica gel does not provide adequate separation, consider using a fluorinated stationary phase, which can offer different selectivity for fluorinated molecules.[2][3] For achieving very high purity, preparative HPLC is recommended.
Q3: How do I choose the right solvent for recrystallization?
A3: An ideal recrystallization solvent will dissolve your compound sparingly at room temperature but completely at its boiling point.[5] For polar fluorinated molecules, a systematic approach to solvent selection is key.[9] You may need to experiment with a range of solvents from non-polar (e.g., hexanes, toluene) to more polar options. Given the structure of this compound, solvents like heptane or ethanol/water mixtures could be good starting points.
Q4: My compound appears pure by TLC, but NMR shows impurities. Why?
A4: Thin-layer chromatography (TLC) may not have sufficient resolution to separate structurally similar impurities. Additionally, some impurities may not be UV-active and therefore not visible on the TLC plate. Always use spectroscopic methods like NMR for a more accurate assessment of purity.
Q5: When should I consider distillation for purification?
A5: Distillation is a suitable method for thermally stable liquids. This compound has a reported boiling point of 211.1°C, making atmospheric distillation possible.[7] However, for derivatives that may be less stable or have higher boiling points, vacuum distillation is a safer and more effective option to prevent decomposition.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, uniform bed. Add a layer of sand on top to prevent disruption.[10]
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound, adsorb it onto a small amount of silica gel, remove the solvent under vacuum, and load the resulting dry powder onto the top of the column.[1]
-
-
Elution:
-
Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity (e.g., by adding ethyl acetate) to elute the compounds from the column. The polarity of the solvent will affect the rate at which compounds move through the column.[8]
-
Collect fractions in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which contain the pure desired product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Cooling and Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly under vacuum to remove all traces of solvent.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. 883499-00-1 Cas No. | 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)-benzene | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
stability and storage conditions for 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 883499-00-1).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4][5] It is crucial to keep the compound away from heat, sparks, open flames, and other sources of ignition.[1][4][5] The recommended storage temperature is typically room temperature, unless otherwise specified on the product label.[1]
Q2: What materials are incompatible with this compound?
To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][6]
Q3: What are the potential signs of degradation?
Degradation of this compound may be indicated by a change in color, the appearance of precipitates, or the presence of unexpected peaks in analytical data (e.g., GC-MS, NMR). While the compound is generally stable under normal conditions, prolonged exposure to light, air, or incompatible materials can lead to degradation.[6] Potential degradation pathways for similar brominated aromatic compounds include photodegradation (cleavage of the C-Br bond upon exposure to light) and hydrolysis under extreme pH conditions.[7]
Q4: What is the expected shelf-life of this compound?
The product is chemically stable under standard ambient conditions (room temperature). When stored correctly in a sealed container, it is expected to maintain its purity for an extended period. For specific shelf-life information, it is always best to refer to the certificate of analysis provided by the supplier.
Q5: What are the key safety and handling precautions?
When handling this compound, it is important to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][6][8] Avoid breathing vapors or mist.[1][6] In case of skin or eye contact, rinse the affected area thoroughly with water.[4][8] This compound is considered a flammable liquid and vapor, so precautionary measures against static discharge should be taken.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or low yield | Compound degradation due to improper storage or handling. | Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, GC-MS). Ensure that storage conditions are optimal and that the compound has not been exposed to incompatible materials. |
| Appearance of unknown peaks in analytical spectra | Degradation products or contamination. | Review the storage history of the compound. If photodegradation is suspected, ensure the container is opaque or stored in the dark.[7] If contamination is possible, use a fresh, unopened sample for comparison. |
| Change in physical appearance (e.g., color) | Chemical decomposition. | Do not use the material. Dispose of it according to your institution's hazardous waste disposal procedures. |
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 883499-00-1 | [9] |
| Molecular Formula | C₈H₅BrF₄O | [9] |
| Molecular Weight | 273.03 g/mol | [9] |
| Boiling Point | 211.1 °C | [9] |
| Density | 1.621 g/cm³ | [9] |
| Flash Point | 140.0 °F / 60 °C (closed cup) | |
| Appearance | Colorless liquid | [1] |
| Hazard Classifications | Flammable Liquid, Skin Irritant, Eye Irritant |
Recommended Storage and Handling Workflow
Caption: Recommended workflow for receiving, storing, handling, and disposing of this compound.
Experimental Protocols
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method to assess the purity of this compound if degradation is suspected.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If comparing lots, prepare a sample from a new, unopened container using the same method to serve as a reference.
-
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 40 to 500.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Analyze any additional peaks. The presence of new or significantly larger impurity peaks compared to the reference sample may indicate degradation. Common degradation products of similar compounds can result from the loss of the bromo group.[7]
-
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. agilent.com [agilent.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cpchem.com [cpchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 883499-00-1 Cas No. | 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)-benzene | Matrix Scientific [matrix.staging.1int.co.uk]
Technical Support Center: Cross-Coupling of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
Welcome to the technical support center for the cross-coupling of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or resulting in low yields?
A1: Low yields or reaction failure can be attributed to several factors. The electronic properties of the tetrafluoroethoxy group can influence the reactivity of the aryl bromide. Common issues include:
-
Catalyst and Ligand Incompatibility: The choice of the palladium catalyst and phosphine ligand is critical for success. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this fluorinated substrate.[1]
-
Suboptimal Base Selection: The base is crucial for the transmetalation step in many cross-coupling reactions. Its strength, solubility, and compatibility with the reactants are important considerations.[1][2]
-
Solvent Effects: The polarity and protic nature of the solvent can significantly impact the reaction rate and the prevalence of side reactions.
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of bromine with hydrogen) and protodeboronation of the boronic acid (in Suzuki couplings) can consume starting materials and reduce the yield of the desired product.[1][3]
-
Reaction Conditions: Parameters such as temperature, reaction time, and the rigorous exclusion of oxygen and moisture are critical and may require optimization.[1]
Q2: What are the most common side reactions to be aware of, and how can I minimize them?
A2: The most prevalent side reactions are hydrodehalogenation and homocoupling of the coupling partners.[1]
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom. It can be promoted by the presence of water or other protic sources.[3] To minimize this, ensure you are using anhydrous solvents and that your reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).[1] The choice of phosphine ligand can also influence the extent of hydrodehalogenation.[3]
-
Homocoupling: This results in the formation of a biaryl product from the coupling of two molecules of your starting aryl bromide or your coupling partner. This can often be suppressed by carefully controlling the stoichiometry of the reactants and ensuring efficient stirring.
Q3: How do I select the appropriate catalyst and ligand for my specific cross-coupling reaction?
A3: The choice of catalyst and ligand is highly dependent on the type of cross-coupling reaction you are performing (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
For Suzuki-Miyaura Couplings: Palladium acetate (Pd(OAc)₂) or palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂) are common palladium sources.[4] Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective for challenging substrates.[5][6]
-
For Buchwald-Hartwig Aminations: This reaction often requires specialized catalyst systems. Pre-catalysts like those from the Buchwald group, often incorporating bulky biarylphosphine ligands, are highly effective.[7][8]
-
For Sonogashira Couplings: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[4][9]
-
For Heck Couplings: Palladium acetate (Pd(OAc)₂) is a common catalyst, often used in conjunction with a phosphine ligand.[10][11]
Q4: What is the role of the base, and which one should I choose?
A4: In many cross-coupling reactions, particularly the Suzuki-Miyaura reaction, the base is essential for activating the organoboron species to facilitate transmetalation.[2]
-
Common Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides are frequently used.[2]
-
Selection Criteria: The choice of base depends on the specific substrates and catalyst system. For Suzuki reactions, inorganic bases are common.[2] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often employed.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure proper inert atmosphere techniques are used to prevent catalyst deactivation by oxygen.[1] Consider using a fresh bottle of catalyst or a pre-catalyst. |
| Incorrect catalyst/ligand system | For electron-rich or sterically hindered substrates, consider more active catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands).[1][6] | |
| Suboptimal reaction temperature | Gradually increase the reaction temperature. Many cross-coupling reactions require elevated temperatures (80-110 °C).[1] | |
| Insufficient reaction time | Monitor the reaction by TLC or LC-MS to determine if longer reaction times are needed.[1] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Presence of water or protic impurities | Use anhydrous solvents and ensure all glassware is thoroughly dried.[3] |
| Inappropriate ligand | The choice of phosphine ligand can influence the rate of side reactions.[3] Screen different ligands to find one that favors the desired cross-coupling pathway. | |
| Poor Reproducibility | Inconsistent quality of reagents | Use high-purity, anhydrous solvents and reagents. The quality of the boronic acid (in Suzuki couplings) can be particularly important.[13] |
| Inadequate degassing of solvents | Thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[13] | |
| Inconsistent stirring | Ensure efficient and consistent stirring, especially for heterogeneous reaction mixtures. |
Catalyst Selection Workflow
Caption: A logical workflow for the selection and optimization of a catalyst system for cross-coupling reactions.
Quantitative Data Summary
The following table summarizes typical reaction conditions for various palladium-catalyzed cross-coupling reactions with aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| Pd₂(dba)₃ (1 mol%) | XPhos (3 mol%) | K₂CO₃ | Dioxane | 110 | 85-95 | |
| Buchwald-Hartwig Amination | BrettPhos Pd G3 (10 mol%) | BrettPhos | NaOt-Bu | Dioxane | 100 | High |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | PPh₃ | Et₃N / DMF | 80 | High | |
| Heck | Pd(OAc)₂ (1 mol%) | - | K₂CO₃ | DMF/H₂O | 80 | High |
Note: This data is illustrative for typical cross-coupling reactions of aryl bromides and will likely require optimization for this compound.[11][14][15]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide and should be adapted and optimized for this compound.[2][4]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (toluene and water) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on Reactions with 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solvent effects on reactions involving 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. The information is designed to assist in method development, optimization, and troubleshooting of common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for solvent selection in reactions with this compound?
A1: The choice of solvent is critical and depends on the specific reaction type. Key factors to consider include:
-
Reaction Type: Different reactions, such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, or lithiation-based reactions, have different solvent requirements for optimal performance.
-
Solubility: Ensure that all reactants, catalysts, and intermediates are sufficiently soluble in the chosen solvent system at the reaction temperature.
-
Polarity: The polarity of the solvent can significantly influence reaction rates and mechanisms. Polar aprotic solvents like THF, dioxane, and DMF are common in cross-coupling reactions, while non-polar solvents like toluene may also be used.[1][2]
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can participate in the reaction, for instance, by stabilizing ionic intermediates or reacting with organometallic species.[1] They are often used in combination with aprotic solvents in Suzuki-Miyaura couplings to aid in dissolving the inorganic base.[2]
-
Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature.
-
Inertness: The solvent should be inert under the reaction conditions to avoid unwanted side reactions.
Q2: How does the tetrafluoroethoxy group influence solvent choice?
A2: The 1,1,2,2-tetrafluoroethoxy group is a bulky and electron-withdrawing substituent.[3]
-
Steric Hindrance: The ortho-position of the tetrafluoroethoxy group can sterically hinder the reaction center. Solvents that can effectively solvate the transition state and facilitate the approach of reactants are beneficial.
-
Electronic Effects: The electron-withdrawing nature of the group can affect the reactivity of the C-Br bond, potentially influencing the optimal polarity of the solvent for a given transformation.[4]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no conversion to the desired biaryl product.
-
Possible Cause: Inefficient transmetalation or catalyst deactivation.
-
Troubleshooting Steps:
-
Solvent Composition: The presence of water is often crucial for the Suzuki-Miyaura reaction to proceed efficiently, as it helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[2] A common solvent system is a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) with an aqueous base solution.[5][6]
-
Choice of Organic Solvent: For sterically hindered substrates, polar aprotic solvents like dioxane or DMF can be more effective than less polar options like toluene.
-
Degassing: Ensure all solvents are thoroughly degassed to prevent oxidation and deactivation of the palladium catalyst.[6]
-
Issue 2: Formation of homocoupling byproducts.
-
Possible Cause: The reaction of the boronic acid with itself.
-
Troubleshooting Steps:
-
Inert Atmosphere: The presence of oxygen can promote homocoupling.[2] Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: Use high-purity, anhydrous organic solvents (if anhydrous conditions are intended) to minimize side reactions.
-
Buchwald-Hartwig Amination
Issue 1: Low yield of the desired amine product.
-
Possible Cause: Incomplete reaction or catalyst inhibition.
-
Troubleshooting Steps:
-
Solvent Polarity: Polar aprotic solvents such as dioxane, toluene, or THF are commonly used.[7][8] The choice can influence the solubility of the base and the catalyst complex.
-
Base and Solvent Compatibility: The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and its solubility in the reaction solvent are critical.[4][6] For instance, NaOt-Bu is often used in toluene or dioxane.
-
Anhydrous Conditions: Buchwald-Hartwig aminations are typically run under anhydrous conditions, as water can lead to catalyst deactivation and hydrolysis of the starting material or product.
-
Lithiation and Subsequent Reactions
Issue 1: Bromine-lithium exchange versus deprotonation.
-
Possible Cause: The reaction pathway is highly dependent on the solvent and temperature.
-
Troubleshooting Steps:
-
Solvent Choice for Br-Li Exchange: For clean bromine-lithium exchange, a less polar solvent system like diethyl ether-hexane is often preferred when using n-butyllithium.[9]
-
Solvent Choice for Deprotonation: To favor deprotonation (lithiation) at a specific position, a more coordinating solvent like THF might be used, often with a base like lithium diisopropylamide (LDA).[9]
-
Complex Mixtures with THF and n-BuLi: The use of n-butyllithium in THF can sometimes lead to more complex product mixtures due to competing reaction pathways.[9][10]
-
Data Presentation
Table 1: Representative Solvent Systems for Suzuki-Miyaura Coupling of Related Aryl Bromides
| Aryl Bromide | Catalyst System | Base | Solvent System | Temperature (°C) | Yield (%) |
| Ortho-substituted Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | Varies |
| Electron-deficient Bromobenzene | Pd₂(dba)₃ / XPhos | CsF | 1,4-Dioxane (anhydrous) | 100 | High |
| General Aryl Bromide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 80 | Good |
Data is generalized from typical conditions for related substrates.[5][11]
Table 2: Common Solvents for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 |
| Pd(dba)₂ / (±)-BINAP | NaOt-Bu | Toluene or TMO | 110 |
| BrettPhos | t-BuONa | THF | 60 |
This table summarizes common conditions for the Buchwald-Hartwig amination.[4][7][12]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To a dry reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[5]
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[5]
-
Add a degassed solvent mixture, for example, a 4:1 ratio of toluene to water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction:
-
In an inert atmosphere glovebox or under a stream of inert gas, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv) to a dry reaction vial.[4]
-
Seal the vial and add an anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Heat the reaction mixture to the required temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the product via chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low yield focusing on solvent and reaction conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit [sigmaaldrich.com]
- 9. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. repository.tugraz.at [repository.tugraz.at]
managing reaction temperature for 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
Welcome to the technical support center for 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperatures and troubleshooting common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for temperature control when using this compound in cross-coupling reactions?
A1: Temperature management is critical for successful cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. For Suzuki-Miyaura couplings, temperatures typically range from 70°C to 110°C, depending on the specific catalyst and substrates used.[1] For Buchwald-Hartwig aminations, a broader range of 25°C to over 100°C may be employed.[2] It is crucial to monitor the reaction for thermal decomposition of the starting material or products, especially given the presence of the tetrafluoroethoxy group, which might influence the thermal stability.
Q2: I am observing low yields in my Buchwald-Hartwig amination. Could the reaction temperature be the issue?
A2: Yes, suboptimal temperature is a common cause of low yields. If the temperature is too low, the reaction may be sluggish or not proceed at all. Conversely, if the temperature is too high, it can lead to catalyst deactivation, decomposition of reactants or products, and the formation of byproducts. For aryl chlorides, which can be less reactive, higher temperatures are often necessary.[3] It is recommended to screen a range of temperatures to find the optimal conditions for your specific substrate and catalyst system.
Q3: Are there specific temperature recommendations for the lithiation or Grignard formation of this compound?
A3: Yes, for organometallic transformations like lithiation and Grignard reagent formation, low temperatures are generally crucial. Lithiation of aryl halides is often performed at temperatures below -50°C to prevent side reactions such as benzyne formation.[4] Similarly, for the formation of Grignard reagents from reactive aryl halides, initiating the reaction at a low temperature (e.g., -20°C) and maintaining a low internal temperature during the addition of the halide can minimize side reactions.[5]
Q4: What are the potential side reactions related to temperature that I should be aware of?
A4: At elevated temperatures, potential side reactions include thermal decomposition of the fluorinated ether moiety, debromination of the starting material, and catalyst deactivation. In the context of Grignard reactions, higher temperatures can favor Wurtz-type coupling, leading to the formation of biphenyl byproducts.[6] For Buchwald-Hartwig aminations, bithiophene formation can be a representative byproduct.[7]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Insufficient Temperature | Gradually increase the reaction temperature in 10°C increments. For fluorinated aryl bromides, temperatures between 70°C and 110°C are often effective.[1] |
| Catalyst Deactivation | Ensure a strictly inert atmosphere (Argon or Nitrogen). High temperatures can accelerate catalyst decomposition. Consider using a more robust catalyst or ligand system. |
| Poor Solubility | If reactants are not fully dissolved at the initial temperature, a slight increase in temperature or a change of solvent may be necessary. |
Issue 2: Formation of Significant Byproducts in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Temperature Too High | Decrease the reaction temperature. High temperatures can lead to side reactions and decomposition.[3] |
| Incorrect Base Choice | The choice of base can influence the optimal temperature. Stronger bases like NaOtBu may allow for lower reaction temperatures.[8] |
| Oxygen Sensitivity | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere, as oxygen can lead to catalyst degradation, especially at higher temperatures. |
Issue 3: Failure to Initiate Grignard Reagent Formation
| Potential Cause | Troubleshooting Step |
| Passivated Magnesium | Gently warm the mixture to initiate the reaction. A crystal of iodine can also be added as an activator. |
| Reaction Too Cold | While low temperatures are important for control, the initial formation may require gentle warming. Once initiated, the reaction should be cooled to maintain control.[5] |
Data Presentation
The following table summarizes typical starting conditions for common reactions involving this compound. These should be considered as starting points for optimization.
| Reaction Type | Catalyst/Reagent | Base | Solvent | Temperature Range (°C) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 70 - 110[1][9] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ with phosphine ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 25 - 110[2] |
| Ullmann Condensation | CuI | K₂CO₃ | DMF, NMP | 100 - 210+[10][11] |
| Lithiation | n-BuLi, s-BuLi | - | THF, Diethyl Ether | -78 to -50[4] |
| Grignard Formation | Mg turnings | - | THF, Diethyl Ether | -20 to 40[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[9]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water.[9]
-
Temperature Control: Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Low-Temperature Grignard Reagent Formation
-
Magnesium Activation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equiv.).
-
Initiation: Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous THF via the dropping funnel. Gently warm the mixture if the reaction does not initiate. A crystal of iodine can be added to activate the magnesium.[5]
-
Controlled Addition: Once the reaction has started, cool the flask to -20°C. Slowly add the remaining aryl bromide solution, ensuring the internal temperature does not exceed -15°C.[5]
-
Completion: After the addition is complete, allow the mixture to stir at -20°C for 1-2 hours, then warm to 0°C for an additional hour to ensure complete formation.[5]
-
Usage: The Grignard reagent is now ready for use in subsequent reactions and should ideally be used immediately.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Logic for selecting initial reaction temperature.
References
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. reddit.com [reddit.com]
- 4. sites.wp.odu.edu [sites.wp.odu.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction | Thermo Fisher Scientific - UK [thermofisher.com]
Technical Support Center: Reactions Involving 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workups.
Physicochemical Data
For your reference, the following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 883499-00-1 | |
| Molecular Formula | C₈H₅BrF₄O | |
| Molecular Weight | 273.03 g/mol | |
| Boiling Point | 211.1 °C | |
| Hazard | Irritant |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Workup Procedures
Q1: What is a general procedure for the aqueous workup of a reaction involving this compound?
A1: A standard aqueous workup is typically effective. After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate, dichloromethane, or diethyl ether. Wash the organic layer sequentially with water, a mild aqueous acid (e.g., 1M HCl) if basic impurities are present, a mild aqueous base (e.g., saturated NaHCO₃ solution) if acidic impurities are present, and finally with brine to facilitate phase separation. Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Suzuki-Miyaura Coupling Reactions
Q2: I have performed a Suzuki-Miyaura coupling with this compound and an arylboronic acid. How should I work up the reaction to remove the palladium catalyst and boronic acid residues?
A2: For Suzuki-Miyaura coupling reactions, a common workup involves the following steps:
-
Quenching: After cooling the reaction, it can be quenched by adding water.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and then with a 1M aqueous solution of a base such as NaOH or K₂CO₃ to remove unreacted boronic acid and its byproducts. Follow with a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Troubleshooting Suzuki Coupling Workup:
-
Persistent Palladium Color: If the organic layer retains a dark color from residual palladium, you can try washing with an aqueous solution of sodium thiosulfate or filtering through a short plug of silica gel.
-
Boronic Acid Impurities in Product: If boronic acid or its byproducts are still present after the basic wash, consider repeated extractions with a stronger base or a purification technique like column chromatography.
Grignard Reactions
Q3: I am using this compound to form a Grignard reagent. What is the recommended workup procedure after reacting the Grignard reagent with an electrophile?
A3: The workup for a Grignard reaction must be performed carefully to quench the reaction and protonate the alkoxide intermediate.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This will quench any unreacted Grignard reagent and protonate the product. Avoid adding water directly as it can be a very exothermic reaction.
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Troubleshooting Grignard Reaction Workup:
-
Formation of Emulsions: The presence of magnesium salts can sometimes lead to emulsions. Adding more brine or a small amount of dilute acid (if the product is stable) can help break the emulsion.
-
Low Product Yield: Ensure that all glassware and solvents used for the Grignard reaction were scrupulously dried, as Grignard reagents are highly sensitive to moisture.
Purification
Q4: What are the recommended methods for purifying the products obtained from reactions with this compound?
A4: The choice of purification method will depend on the properties of the desired product.
-
Flash Column Chromatography: This is a very common and effective method for purifying products from reactions involving fluorinated compounds. Due to the fluorine content, your product may be less polar than its non-fluorinated analog. A typical stationary phase is silica gel, and the mobile phase can be a gradient of ethyl acetate in hexanes.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent purification technique. You will need to screen for a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Distillation: If your product is a liquid with a significantly different boiling point from the impurities, distillation under reduced pressure may be an option.
Stability of the Tetrafluoroethoxy Group
Q5: How stable is the 1,1,2,2-tetrafluoroethoxy group to typical workup conditions?
A5: The 1,1,2,2-tetrafluoroethoxy group is generally considered to be chemically robust and stable under most standard workup conditions, including mild acidic and basic washes. The related 2,2,2-trifluoroethoxy group has been shown to be hydrolytically stable, even more so than a chloro-substituent on a heteroaromatic ring. However, it is always good practice to avoid prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, to prevent any potential for hydrolysis or other side reactions.
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 3 volumes of an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1 volume of deionized water.
-
If acidic impurities are expected, wash with 1 volume of saturated aqueous NaHCO₃ solution.
-
If basic impurities are expected, wash with 1 volume of 1M aqueous HCl.
-
Wash the organic layer with 1 volume of saturated aqueous NaCl (brine).
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Workup for Suzuki-Miyaura Coupling
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer twice with 1M aqueous K₂CO₃ solution to remove boronic acid residues.
-
Wash the organic layer with deionized water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow from reaction completion to pure product.
Caption: Troubleshooting guide for Suzuki-Miyaura coupling workup.
Validation & Comparative
A Comparative Guide to the Reaction Products of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
This guide is intended for researchers, scientists, and drug development professionals interested in the synthetic utility of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene as a chemical building block. The presence of the ortho-(1,1,2,2-tetrafluoroethoxy) group introduces significant steric hindrance and electronic effects that influence the reactivity of the C-Br bond. This document explores three common and powerful cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Grignard reagent formation for the introduction of a nucleophilic carbon.
Data Presentation: Comparison of Key Transformations
The following tables summarize the expected products and typical reaction conditions for the transformation of this compound based on analogous reactions.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-90[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Toluene | 100 | 16 | 85-95 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 80 | 18 | 60-80[2] |
| 4 | Methylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | RT | 12 | 75-85 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 80-95[3] |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 70-90 |
| 3 | Benzylamine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | tert-Amyl alcohol | 100 | 16 | 75-90 |
| 4 | Ammonia (surrogate) | Pd₂(dba)₃ / t-BuBrettPhos | LiHMDS | Dioxane | 100 | 24 | 60-80 |
Table 3: Grignard Reagent Formation and Subsequent Reaction
| Entry | Reagent 1 | Reagent 2 | Expected Product | Solvent | Conditions | Typical Yield (%) |
| 1 | Mg turnings | CO₂ (s), then H₃O⁺ | 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | Anhydrous THF | 0°C to RT | 60-80[4] |
| 2 | Mg turnings | Benzaldehyde, then H₃O⁺ | (2-(1,1,2,2-Tetrafluoroethoxy)phenyl)(phenyl)methanol | Anhydrous THF | 0°C to RT | 70-85 |
| 3 | Mg turnings | Acetone, then H₃O⁺ | 2-(2-(1,1,2,2-Tetrafluoroethoxy)phenyl)propan-2-ol | Anhydrous THF | 0°C to RT | 75-90 |
Experimental Protocols
The following are detailed experimental protocols for the key reactions, adapted from literature procedures for structurally similar substrates.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is adapted from a procedure for the coupling of a sterically hindered ortho-substituted aryl bromide.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol is based on general procedures for the amination of aryl bromides using sterically hindered phosphine ligands.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and a magnetic stir bar.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and add anhydrous toluene and morpholine via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Protocol 3: Grignard Reagent Formation and Carboxylation
This protocol is adapted from procedures for the formation of Grignard reagents from aryl bromides and their subsequent reaction with carbon dioxide.[4][5]
Materials:
-
Magnesium turnings (1.5 mmol, 1.5 equiv)
-
Iodine (a single crystal)
-
This compound (1.0 mmol, 1.0 equiv)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
-
Dry ice (CO₂, solid)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a rubber septum under an argon atmosphere.
-
Add the magnesium turnings and a crystal of iodine to the flask.
-
Gently warm the flask with a heat gun until the iodine sublimes and the brown color dissipates, indicating activation of the magnesium.
-
Allow the flask to cool to room temperature.
-
Dissolve this compound in anhydrous THF (2 mL) and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction. The reaction is indicated by gentle refluxing of the solvent.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and quickly crush some dry ice and add it in small portions to the vigorously stirred Grignard solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles and a general experimental workflow for the described reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for Grignard reagent formation.
References
A Comparative Guide to the Reactivity of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene and 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two isomeric aromatic building blocks: 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene and 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis and drug discovery. The strategic placement of the bromine atom and the bulky, electron-withdrawing 1,1,2,2-tetrafluoroethoxy group significantly influences their behavior in common cross-coupling and organometallic reactions.
Introduction to the Isomers
This compound (the ortho isomer) and 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene (the para isomer) are valuable intermediates in the synthesis of complex organic molecules. The tetrafluoroethoxy moiety can impart unique properties to target compounds, such as increased metabolic stability and lipophilicity. However, the positional difference of this group relative to the reactive bromine atom dictates the synthetic routes for which each isomer is best suited.
The primary factors governing the differential reactivity are:
-
Steric Hindrance: The bulky 1,1,2,2-tetrafluoroethoxy group in the ortho position physically obstructs the approach of reagents to the bromine atom and the adjacent reaction sites. This steric hindrance is the most significant factor differentiating the two isomers' reactivity.
-
Electronic Effects: The highly electronegative fluorine atoms in the tetrafluoroethoxy group exert a strong electron-withdrawing inductive effect (-I effect). This effect influences the electron density of the aromatic ring and the polarity of the carbon-bromine bond.
Comparative Reactivity Data
While direct, side-by-side quantitative experimental data for these specific isomers is limited in publicly available literature, we can infer their relative reactivity based on established principles of organic chemistry and data from analogous substituted bromobenzenes. The following table summarizes the expected reactivity in key synthetic transformations.
| Reaction Type | This compound (Ortho Isomer) | 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene (Para Isomer) | Key Differentiating Factors |
| Suzuki Coupling | Lower reactivity and yield expected. Requires more forcing conditions (higher temperatures, longer reaction times, and potentially more specialized catalysts/ligands). | Higher reactivity and yield expected under standard conditions. | Steric hindrance around the bromine atom in the ortho isomer impedes the oxidative addition step to the palladium catalyst. |
| Buchwald-Hartwig Amination | Significantly lower reactivity. May require specialized, bulky phosphine ligands designed for sterically hindered substrates. | Good to excellent reactivity is expected with a range of primary and secondary amines under standard conditions. | The bulky ortho substituent hinders the approach of both the palladium catalyst and the amine nucleophile. |
| Grignard Reagent Formation | Formation is expected to be challenging and may require activated magnesium (e.g., Rieke magnesium) and carefully controlled conditions to avoid side reactions. | Formation should proceed under standard conditions, although the electron-withdrawing nature of the substituent may make it slightly more sluggish than simple bromobenzene. | The ortho substituent can sterically hinder the insertion of magnesium into the carbon-bromine bond. |
| Nucleophilic Aromatic Substitution (SNAr) | Generally unreactive unless a strongly activating group is also present on the ring. | More reactive than the ortho isomer if a strong electron-withdrawing group is present to activate the ring for nucleophilic attack. The tetrafluoroethoxy group itself is deactivating for SNAr. | For an SNAr reaction to occur, the nucleophile must attack the carbon bearing the bromine. This is severely hindered in the ortho isomer. |
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should note that optimization of reaction conditions is often necessary for specific substrates.
Suzuki-Miyaura Coupling
Objective: To form a carbon-carbon bond by coupling the aryl bromide with a boronic acid.
Methodology:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).
-
Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Heat the reaction mixture with vigorous stirring. For the para isomer , temperatures of 80-100 °C are typically sufficient. For the ortho isomer , higher temperatures (e.g., >100 °C) and longer reaction times may be necessary. Monitoring the reaction by TLC or GC-MS is recommended.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Objective: To form a carbon-nitrogen bond by coupling the aryl bromide with an amine.
Methodology:
-
In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 equiv.), the amine (1.0-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 equiv.).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat with stirring. For the para isomer , reaction temperatures of 80-110 °C are common. The ortho isomer will likely require more sterically demanding ligands and potentially higher temperatures to achieve a reasonable conversion.
-
After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
-
Quench the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Grignard Reagent Formation
Objective: To prepare an organomagnesium reagent for subsequent reactions with electrophiles.
Methodology:
-
Flame-dry a three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas.
-
Add magnesium turnings (1.1-1.5 equiv.) to the flask. A small crystal of iodine can be added to activate the magnesium.
-
In the dropping funnel, prepare a solution of the aryl bromide (1.0 equiv.) in anhydrous diethyl ether or THF.
-
Add a small portion of the aryl bromide solution to the magnesium. Gentle heating may be required to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and the disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. For the ortho isomer , initiation may be difficult, and the use of activated magnesium and/or sonication may be beneficial.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent is a gray, cloudy solution and should be used immediately.
Logical Workflow for Isomer Selection
The choice between the ortho and para isomers is dictated by the desired substitution pattern of the final product and the anticipated reactivity in the key bond-forming step. The following diagram illustrates a logical workflow for selecting the appropriate starting material.
Caption: Workflow for selecting the appropriate isomer.
Navigating the Fluorine Frontier: A Comparative Guide to the Reactivity of Fluorinated Aryl Bromides in Suzuki Coupling
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, and understanding the nuanced reactivity of fluorinated aryl bromides is critical for efficient and predictable synthesis. This guide provides an objective comparison of the performance of various fluorinated aryl bromides in this pivotal reaction, supported by experimental data, to empower informed decisions in synthetic design.
The electronic properties imparted by fluorine substituents significantly influence the reactivity of aryl bromides in the palladium-catalyzed Suzuki coupling. Generally, the strong electron-withdrawing nature of fluorine can enhance the oxidative addition step, which is often the rate-determining step in the catalytic cycle. However, the position and number of fluorine atoms can lead to varied reactivity profiles, impacting reaction yields and optimal conditions.
Comparative Reactivity: A Quantitative Overview
To illustrate the impact of fluorine substitution on Suzuki coupling efficiency, the following table summarizes experimental data for the coupling of various fluorinated aryl bromides with arylboronic acids. It is important to note that direct comparisons of yields across different studies can be challenging due to variations in catalysts, ligands, bases, and solvent systems. The data presented here is curated to provide a representative comparison.
| Aryl Bromide | Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | ~95 | |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | ~98 | |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | >99 | |
| 1-Bromo-2,4-difluorobenzene | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O (1:1) | 75 | - | 98 | |
| 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate derivative | Pd₂(dba)₃ / Ligand 1 | K₂CO₃ | Dioxane | 110 | - | 82 | |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the fluorinated aryl bromide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed, generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction. These should be considered as a starting point and may require optimization for specific substrates.
General Experimental Workflow
A typical experimental setup for a Suzuki-Miyaura coupling reaction follows a standardized workflow to ensure an inert atmosphere and proper mixing of reagents.
A Comparative Spectroscopic Guide to 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, offering insights into its structural characterization in comparison to its structural isomers and other related fluorinated aromatic compounds. The unique spectroscopic signature of this compound, shaped by the interplay of the bromine atom and the tetrafluoroethoxy group on the benzene ring, is critical for its unambiguous identification and for monitoring its transformations in synthetic and biological systems.
The incorporation of fluorinated moieties, such as the tetrafluoroethoxy group, is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] A thorough understanding of the spectroscopic properties of intermediates like this compound is therefore paramount for the development of novel therapeutics and advanced materials.
Physicochemical Properties: A Comparative Overview
A fundamental step in the characterization of any chemical compound is the determination of its basic physicochemical properties. Below is a comparison of this compound with its meta and para isomers.
| Property | This compound | 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene |
| CAS Number | 883499-00-1[2] | 527751-45-7[3] | 68834-05-9[1] |
| Molecular Formula | C₈H₅BrF₄O[2] | C₈H₅BrF₄O[3] | C₈H₅BrF₄O[4] |
| Molecular Weight | 273.03 g/mol [2] | 273.02 g/mol [3] | 273.02 g/mol [4] |
| Boiling Point | 211.1 °C[2] | Not available | Not available |
| Density | 1.621 g/cm³[2] | Not available | Not available |
Spectroscopic Analysis: Unraveling the Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. The following sections detail the expected spectroscopic data for this compound and compare it with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (δ 7.0-7.8 ppm) due to the coupling of the aromatic protons. A triplet of triplets is anticipated for the proton on the tetrafluoroethoxy group (-OCHF₂), likely appearing further downfield due to the electron-withdrawing effects of the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon atom attached to the bromine will be significantly shifted, and the carbons of the tetrafluoroethoxy group will exhibit splitting due to coupling with fluorine.
-
¹⁹F NMR: Fluorine NMR is particularly informative for fluorinated compounds. The spectrum is expected to show two distinct signals for the -CF₂- and -CHF₂ moieties of the tetrafluoroethoxy group, with characteristic coupling patterns.
Table 2: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | Aromatic Protons | -OCHF₂ Proton |
| This compound | 7.0 - 7.8 (m) | ~ 6.0 - 6.5 (tt) |
| 1-Bromo-2-fluorobenzene | 6.9 - 7.6 (m) | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands.
Table 3: Expected IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Absorption Range | Reference Compound Absorptions (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 | Phenylacetylene: 3000-3100[5] |
| C=C (aromatic) | 1600 - 1450 | Phenylacetylene: 1450-1600[5] |
| C-O (ether) | 1260 - 1000 | - |
| C-F | 1350 - 1100 | - |
| C-Br | 700 - 500 | - |
| C-H out-of-plane bending | 900 - 675 | Substituted benzenes: 650-1000[5] |
The precise positions of the C-H out-of-plane bending bands can provide information about the substitution pattern of the benzene ring.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[6] This results in two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2).
Table 4: Expected Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Ions |
| This compound | m/z 272/274 | [M-Br]⁺, [M-OCHF₂CF₂]⁺, [C₆H₄BrO]⁺ |
| 1-Bromo-2-fluorobenzene | m/z 174/176 | [M-Br]⁺, [M-F]⁺ |
Experimental Protocols
Synthesis: Modified Ullmann Condensation
A plausible synthetic route to this compound is the Ullmann condensation of 2-bromophenol with a suitable tetrafluoroethylating agent.
dot
Caption: Proposed synthesis workflow for this compound.
-
Reaction Setup: To a solution of 2-bromophenol in a high-boiling polar solvent such as DMF, add a suitable base (e.g., potassium carbonate) and a copper(I) catalyst (e.g., CuI).
-
Addition of Reagent: Add the tetrafluoroethylating agent (e.g., 1,1,2,2-tetrafluoroethyl tosylate) to the reaction mixture.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-150°C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization Workflow
dot
Caption: General workflow for the spectroscopic analysis of the synthesized product.
-
NMR Spectroscopy: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
IR Spectroscopy: Obtain the IR spectrum of the neat compound using an ATR-FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electron ionization) to determine the molecular weight and fragmentation pattern.
This guide provides a framework for the spectroscopic analysis and comparison of this compound. While specific experimental data for this compound is limited in the public domain, the comparative data from related structures and the proposed experimental protocols offer a solid foundation for researchers working with this and similar fluorinated aromatic compounds.
References
A Comparative Guide to Validating the Structure of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern analytical techniques for the structural validation of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene and its derivatives. Understanding the precise three-dimensional structure of these molecules is critical for predicting their reactivity, biological activity, and potential applications in fields such as pharmaceutical development and materials science.
The following sections detail the primary experimental methods for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—along with a powerful alternative, Computational Chemistry. Each section includes an overview of the technique, a detailed experimental protocol, and a summary of the expected quantitative data.
Workflow for Structural Validation
The process of validating a chemical structure typically follows a logical progression from initial confirmation of molecular weight and elemental composition to detailed mapping of atomic connectivity and, finally, determination of the precise three-dimensional arrangement of atoms in space.
Caption: A flowchart illustrating the typical workflow for determining the structure of a novel compound.
Comparison of Structural Validation Techniques
The choice of analytical technique often depends on the specific information required, the nature of the sample (e.g., crystalline solid vs. oil), and the resources available. The following table summarizes the key strengths and data outputs for each major technique.
| Technique | Primary Information Provided | Sample Requirements | Key Advantages | Limitations |
| NMR Spectroscopy | Atomic connectivity (through-bond correlations), chemical environment of nuclei. | Soluble sample (mg scale), deuterated solvent. | Non-destructive, provides detailed information about the molecular skeleton in solution. | Can be difficult to interpret for complex molecules with overlapping signals. |
| Mass Spectrometry | Molecular weight, elemental composition (from isotopic patterns). | Small sample amount (µg to ng), often in solution. | High sensitivity, confirms molecular formula, presence of bromine is easily identified. | Provides limited information on atomic connectivity. |
| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, bond angles, and crystal packing. | High-quality single crystal (typically 0.1-0.3 mm). | Unambiguous determination of stereochemistry and conformation in the solid state. | Crystal growth can be a significant challenge. |
| Computational Chemistry | Predicted 3D structure, theoretical NMR and vibrational spectra, electronic properties. | A proposed 2D structure. | No physical sample required, can predict properties and aid in interpreting experimental data. | Predictions must be validated by experimental data; accuracy depends on the level of theory. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information.
Illustrative NMR Data
Disclaimer: The following data are illustrative for a generic 1-Bromo-2-(substituted-ethoxy)benzene derivative, as a complete, publicly available dataset for the specific target molecule was not found. The chemical shifts (δ) are given in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment |
| ¹H | 7.6 - 7.0 ppm | m (multiplet) | - | Aromatic protons (Ar-H) |
| 6.1 - 5.9 ppm | tt (triplet of triplets) | J(H,F) ≈ 53 Hz, J(H,F) ≈ 3 Hz | -OCHF₂-CHF₂ | |
| ¹³C | 155 - 110 ppm | m | - | Aromatic carbons (Ar-C) |
| 118 - 110 ppm | t (triplet) | J(C,F) ≈ 250 Hz | -OC F₂-CHF₂ | |
| 115 - 105 ppm | tt (triplet of triplets) | J(C,F) ≈ 250 Hz, J(C,F) ≈ 30 Hz | -OCF₂-C HF₂ | |
| ¹⁹F | -80 to -90 ppm | d (doublet) | J(F,F) ≈ 150 Hz | -OF ₂-CHF₂ |
| -135 to -145 ppm | t (triplet) | J(F,H) ≈ 53 Hz | -OCF₂-CHF ₂ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹³C and ¹⁹F spectra, proton decoupling is typically used to simplify the spectra.
-
2D NMR: If the structure is not immediately apparent from 1D spectra, acquire 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to establish the complete connectivity of the molecule.
-
Data Analysis: Integrate the ¹H signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to a specific atom in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear diagnostic signature.
Illustrative Mass Spectrometry Data
| Parameter | Expected Value/Observation | Interpretation |
| Molecular Ion (M⁺) | m/z corresponding to C₈H₅⁷⁹BrF₄O | The peak representing the intact molecule with the ⁷⁹Br isotope. |
| M+2 Peak | m/z corresponding to C₈H₅⁸¹BrF₄O | A peak of nearly equal intensity to the M⁺ peak, confirming the presence of one bromine atom. |
| Key Fragments | [M - C₂HF₄O]⁺, [M - Br]⁺ | Fragmentation patterns can provide clues about the molecular structure. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules, while Electrospray Ionization (ESI) is suitable for a wider range of compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the M+2 peak. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. It provides precise measurements of bond lengths, bond angles, and the conformation of the molecule in the solid state.
Illustrative Crystallographic Data
| Parameter | Typical Value Range | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |
| C-Br Bond Length | ~1.90 Å | Confirms the carbon-bromine bond. |
| C-O Bond Length | ~1.37 Å | Typical for an aryl ether. |
| C-F Bond Length | ~1.35 Å | Confirms the carbon-fluorine bonds. |
| R-factor | < 0.05 (for a good structure) | A measure of the agreement between the experimental data and the final structural model. |
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened.
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
-
Data Collection: Mount the crystal on a diffractometer and cool it under a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
Computational Chemistry
As an alternative or complement to experimental methods, computational chemistry can be used to predict the structure and properties of molecules.
Synergistic Use of Techniques
Computational methods are most powerful when used in conjunction with experimental data. For example, a predicted NMR spectrum can help in assigning a complex experimental spectrum.
Caption: The synergistic relationship between experimental and computational methods.
Experimental Protocol: Computational Modeling
-
Initial Structure Generation: Draw the 2D structure of the proposed molecule in a chemical drawing program and convert it to a 3D structure.
-
Conformational Search: Perform a conformational search to identify the lowest energy (most stable) conformation of the molecule.
-
Geometry Optimization: Use quantum mechanical methods (e.g., Density Functional Theory, DFT) to optimize the molecular geometry. This will provide predicted bond lengths and angles.
-
Property Calculation: From the optimized geometry, calculate properties such as NMR chemical shifts and compare them to the experimental data for validation.
A Comparative Guide to Cross-Coupling Methods for 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various palladium-catalyzed cross-coupling methods for the synthesis of derivatives of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. Due to the limited availability of direct experimental data for this specific substrate, this comparison utilizes data from analogous ortho-alkoxy substituted aryl bromides, primarily 2-bromoanisole. This substitution pattern offers a relevant model for understanding the potential yields and reaction conditions applicable to the target molecule.
The following sections detail the yields and experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi cross-coupling reactions. This information is intended to assist researchers in selecting the most appropriate method for their synthetic needs.
Yield Comparison of Cross-Coupling Methods
The following table summarizes the reported yields for different cross-coupling reactions of analogous ortho-alkoxy aryl bromides. It is important to note that yields are highly dependent on the specific coupling partners, catalyst system, ligands, and reaction conditions.
| Cross-Coupling Method | Coupling Partner Example | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene | 110 | 12 | 63 |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ | CPhos | NaOt-Bu | Toluene | 100 | 2 | 95 |
| Sonogashira | Phenylacetylene | PdCl₂(CH₃CN)₂ | Cyclopropylphosphine | Et₃N | Water with PTS | RT | 24 | 96 |
| Heck | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | - | High |
| Negishi | Isopropylzinc bromide | Pd(OAc)₂ | CPhos | - | THF/Toluene | RT | 2 | 88 |
Note: The data presented is for analogous substrates and should be considered as a guide for reaction optimization with this compound. "High" indicates that while a specific percentage was not provided in the source, the reaction was reported to proceed with a high yield.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of a di-ortho-substituted aryl bromide with a secondary alkylboronic acid.[1]
-
Reactants: 2,6-dimethyl-4-t-butylphenyl bromide (1 equiv.), secondary alkylboronic acid (1.5 equiv.), K₃PO₄ (3 equiv.).
-
Catalyst System: Pd(OAc)₂ (1 mol%), AntPhos (1.2 mol%).
-
Solvent: Toluene.
-
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add the aryl bromide, alkylboronic acid, K₃PO₄, Pd(OAc)₂, and AntPhos.
-
Add toluene and stir the mixture at 110 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is worked up and purified by column chromatography to yield the desired product.
-
Buchwald-Hartwig Amination
This protocol outlines the Buchwald-Hartwig amination of an ortho-substituted aryl bromide with an amine.[2]
-
Reactants: 2-bromoanisole (1 equiv.), aniline (1.2 equiv.), NaOt-Bu (1.2 equiv.).
-
Catalyst System: Pd(OAc)₂ (1 mol%), CPhos (2 mol%).
-
Solvent: Toluene.
-
Procedure:
-
In a glovebox, a reaction tube is charged with Pd(OAc)₂, CPhos, and NaOt-Bu.
-
Toluene, 2-bromoanisole, and aniline are added sequentially.
-
The tube is sealed and heated at 100 °C for 2 hours.
-
After cooling, the reaction mixture is diluted, filtered, and purified to give the N-arylated product.
-
Sonogashira Coupling
This protocol details a copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne in water.[3]
-
Reactants: Aryl bromide (1 equiv.), terminal alkyne (1.2 equiv.), Et₃N (3 equiv.).
-
Catalyst System: PdCl₂(CH₃CN)₂ (2 mol%), cyclopropylphosphine (4 mol%).
-
Solvent: 3% PTS (Polyoxyethanyl-α-tocopheryl sebacate) in water.
-
Procedure:
-
To a reaction vessel, add the aryl bromide, terminal alkyne, Et₃N, and the aqueous PTS solution.
-
The palladium catalyst and ligand are then added.
-
The reaction is stirred at room temperature for 24 hours.
-
The product is extracted and purified by standard methods.
-
Heck Reaction
The following is a general procedure for the Heck reaction of an aryl bromide with an alkene.[4]
-
Reactants: 1-bromo-4-(trichloromethyl)benzene (1 equiv.), styrene (1.5 equiv.), Et₃N (2.0 equiv.).
-
Catalyst System: Pd(OAc)₂ (0.01 equiv.), P(o-tolyl)₃ (0.02 equiv.).
-
Solvent: DMF.
-
Procedure:
-
In a sealable reaction tube, combine the aryl bromide, styrene, and triethylamine in DMF.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add the palladium catalyst and ligand.
-
Seal the tube and heat the reaction to 100 °C until completion, as monitored by TLC or GC-MS.
-
After cooling, the mixture is filtered, the solvent is removed, and the residue is purified by column chromatography.
-
Negishi Coupling
This protocol describes the Negishi coupling of an ortho-substituted aryl bromide with a secondary alkylzinc halide.[2]
-
Reactants: 2-bromoanisole (1 equiv.), isopropylzinc bromide (1.5 equiv.).
-
Catalyst System: Pd(OAc)₂ (1 mol%), CPhos (2 mol%).
-
Solvent: THF/Toluene.
-
Procedure:
-
In a glovebox, a solution of the aryl bromide in THF/toluene is prepared.
-
The palladium catalyst and ligand are added.
-
The organozinc reagent is then added, and the reaction is stirred at room temperature for 2 hours.
-
The reaction is quenched and worked up to isolate the coupled product.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for selecting and optimizing a cross-coupling reaction for a given substrate.
Caption: A flowchart illustrating the process of selecting and optimizing a cross-coupling method for a specific substrate.
This guide provides a foundational understanding of the potential application of various cross-coupling methods for the functionalization of this compound, based on data from analogous compounds. Researchers are encouraged to use this information as a starting point for developing optimized protocols for their specific synthetic targets.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]
A Comparative Guide to the Electrochemical Properties of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene and its derivatives. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established principles of electrochemistry and available data for structurally related compounds to predict and compare its behavior. The information presented herein is intended to guide researchers in understanding the potential electrochemical characteristics of these molecules and to provide a framework for their experimental investigation.
Introduction to the Electrochemical Landscape
The electrochemical properties of aromatic compounds are critically influenced by the nature and position of substituents on the benzene ring. These substituents can alter the electron density of the aromatic system, thereby affecting the ease with which the molecule can be oxidized or reduced. In the case of this compound, the interplay of the bromo and tetrafluoroethoxy groups dictates its electrochemical signature.
The bromo group is generally considered an electron-withdrawing group via induction, yet it can also exhibit some electron-donating character through resonance. The 1,1,2,2-tetrafluoroethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (the perfluoro effect). This strong inductive effect is expected to significantly lower the electron density of the benzene ring, making the molecule more resistant to oxidation and easier to reduce compared to unsubstituted benzene.
Predicted Electrochemical Behavior
Based on the substituent effects, the following electrochemical characteristics are anticipated for this compound and its derivatives:
-
Oxidation: The strong electron-withdrawing nature of the tetrafluoroethoxy group is expected to make the oxidation of the benzene ring occur at a significantly high positive potential. The bromo substituent will also contribute to this effect. Therefore, these compounds are predicted to be relatively stable towards anodic oxidation.
-
Reduction: The electron-deficient nature of the aromatic ring suggests that these compounds will be more susceptible to reduction compared to benzene. The reduction process is likely to involve the cleavage of the carbon-bromine bond, a common electrochemical pathway for bromoaromatic compounds. The presence of the electron-withdrawing tetrafluoroethoxy group should facilitate this reduction, causing it to occur at a less negative potential compared to bromobenzene.
Comparative Analysis with Structurally Related Compounds
To provide a semi-quantitative comparison, we can examine the electrochemical data of simpler, related molecules. The following table summarizes the expected trends in redox potentials. It is important to note that these are generalized comparisons, and the actual potentials will depend on the specific experimental conditions.
| Compound | Key Substituents | Expected Oxidation Potential (vs. reference) | Expected Reduction Potential (vs. reference) | Rationale |
| This compound | -Br, -OCHF₂CF₂H | High (difficult to oxidize) | Less Negative (easier to reduce) | Strong electron withdrawal from both substituents makes the ring electron-poor. |
| Bromobenzene | -Br | High | Negative | The bromo group is electron-withdrawing, making reduction easier than benzene. |
| Anisole | -OCH₃ | Low (easy to oxidize) | Very Negative (difficult to reduce) | The methoxy group is electron-donating, making the ring electron-rich. |
| 1-Bromo-2-methoxybenzene | -Br, -OCH₃ | Moderate | Negative | The electron-donating methoxy group partially counteracts the withdrawing effect of the bromo group. |
| 1,2-Difluorobenzene | -F, -F | High | Less Negative | Fluorine is strongly electron-withdrawing, making the ring electron-poor. |
This comparative analysis suggests that the electrochemical window of this compound derivatives will be shifted towards more positive potentials for oxidation and less negative potentials for reduction compared to less fluorinated or non-fluorinated analogues.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental electrochemical technique to investigate the redox properties of a compound. A standard protocol for analyzing a this compound derivative is provided below.
Objective: To determine the oxidation and reduction potentials of the target compound and to assess the reversibility of the electrochemical processes.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous reference electrode like Ag/Ag⁺
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
Solvent: Anhydrous acetonitrile or dichloromethane
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar inert salt
-
Analyte: this compound derivative (typically 1-5 mM)
-
Inert Gas: Nitrogen or Argon
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.
-
Dry the electrode completely.
-
Clean the platinum counter electrode and the reference electrode according to the manufacturer's instructions.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Dissolve the analyte in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared electrodes and the analyte solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential: A potential where no faradaic current is observed.
-
Vertex Potential 1 (e.g., for reduction): Scan towards negative potentials to a point beyond the expected reduction peak.
-
Vertex Potential 2 (e.g., for oxidation): Scan towards positive potentials to a point beyond the expected oxidation peak.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. This can be varied to study the kinetics of the electron transfer.
-
-
Run the cyclic voltammogram and record the data.
-
Perform multiple scans to ensure reproducibility.
-
To determine the potentials relative to a standard, it is recommended to add an internal standard with a known and stable redox couple, such as ferrocene/ferrocenium (Fc/Fc⁺), at the end of the experiment and record its voltammogram.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Determine the peak currents (ipa and ipc).
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Analyze the peak separation (ΔEp = |Epa - Epc|) and the ratio of peak currents (ipa/ipc) to assess the reversibility of the redox events.
-
Visualizations
Caption: Experimental workflow for cyclic voltammetry analysis.
Caption: Influence of substituents on electrochemical properties.
A Computational Dive into the Reactivity of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational analysis of the reactivity of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound with significant potential in pharmaceutical and materials science applications. By examining its performance in key synthetic transformations and comparing it with alternative reagents, this document aims to equip researchers with the insights needed for efficient reaction design and optimization.
Introduction to Reactivity
The reactivity of this compound is primarily dictated by the interplay of the bromo substituent and the electron-withdrawing 1,1,2,2-tetrafluoroethoxy group. The ortho-positioning of these groups introduces steric considerations that further influence its chemical behavior. This guide will focus on a comparative analysis of its utility in several cornerstone reactions of modern organic synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Grignard reagent formation, and lithiation.
The highly electronegative fluorine atoms in the tetrafluoroethoxy group exert a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[1] However, direct nucleophilic substitution on the aryl bromide is generally difficult under standard conditions.[2][3] The primary utility of this compound lies in its participation in transition metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.
Comparative Reactivity Analysis
The following sections detail the expected reactivity of this compound in key chemical transformations, with comparisons to other relevant aryl bromides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The electron-withdrawing nature of the tetrafluoroethoxy group is anticipated to have a nuanced effect on the reaction rate. While electron-rich aryl bromides can sometimes react faster, electron-withdrawing groups can also enhance the rate of oxidative addition, which is often the rate-determining step.[4][5]
Table 1: Comparison of Aryl Bromides in a Generic Suzuki-Miyaura Coupling
| Aryl Bromide | Relative Rate (Predicted) | Expected Yield | Key Considerations |
| This compound | Moderate to High | Good to Excellent | Potential for steric hindrance from the ortho-substituent requiring bulky phosphine ligands. |
| 4-Bromoanisole (Electron-donating group) | High | Excellent | Generally high reactivity. |
| 4-Bromonitrobenzene (Electron-withdrawing group) | Moderate to High | Good to Excellent | Faster oxidative addition, but potentially slower reductive elimination. |
| 2-Bromotoluene (Sterically hindered) | Moderate | Good | Steric hindrance can lower reaction rates and yields. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the electronic properties of the aryl bromide play a crucial role. The reaction generally proceeds well with a wide range of aryl bromides.[6][7][8]
Table 2: Comparison of Aryl Bromides in a Generic Buchwald-Hartwig Amination
| Aryl Bromide | Relative Rate (Predicted) | Expected Yield | Key Considerations |
| This compound | Moderate to High | Good to Excellent | The ortho-substituent may necessitate the use of specialized ligands to overcome steric challenges. |
| 4-Bromoanisole (Electron-donating group) | High | Excellent | Typically undergoes facile C-N bond formation. |
| 4-Bromonitrobenzene (Electron-withdrawing group) | Moderate to High | Good to Excellent | Generally good substrate for this transformation. |
| 2-Bromotoluene (Sterically hindered) | Moderate | Good | Steric hindrance can be a limiting factor, requiring careful ligand selection. |
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal. The electron-withdrawing tetrafluoroethoxy group is expected to make the formation of the Grignard reagent more challenging compared to electron-rich or neutral aryl bromides.[9][10]
Table 3: Comparison of Aryl Bromides in Grignard Reagent Formation
| Aryl Bromide | Ease of Formation (Predicted) | Expected Yield | Key Considerations |
| This compound | Difficult | Low to Moderate | The electron-withdrawing group disfavors the formation of the electron-rich Grignard reagent. Reaction initiation may require activation methods. |
| Bromobenzene | Easy | High | Standard substrate for Grignard formation. |
| 4-Bromoanisole (Electron-donating group) | Very Easy | Excellent | The electron-donating group facilitates the reaction. |
| 4-Bromobenzotrifluoride (Electron-withdrawing group) | Difficult | Low to Moderate | Similar challenges to the title compound. |
Lithiation
Lithiation of aryl bromides is typically achieved through halogen-metal exchange with an organolithium reagent, such as n-butyllithium or t-butyllithium. This reaction is generally less sensitive to electronic effects than Grignard formation and is often effective for electron-deficient aryl bromides.[11][12]
Table 4: Comparison of Aryl Bromides in Lithiation (Halogen-Metal Exchange)
| Aryl Bromide | Ease of Lithiation (Predicted) | Expected Yield | Key Considerations |
| This compound | Moderate to High | Good to Excellent | The ortho-substituent could potentially direct the lithiation or influence the stability of the resulting organolithium species. |
| Bromobenzene | High | Excellent | Readily undergoes halogen-metal exchange. |
| 4-Bromoanisole (Electron-donating group) | High | Excellent | Generally facile reaction. |
| 4-Bromobenzotrifluoride (Electron-withdrawing group) | High | Excellent | The electron-withdrawing group can stabilize the resulting organolithium species. |
Experimental Protocols
Detailed experimental protocols for the key reactions discussed are provided below. These are general procedures and may require optimization for the specific substrate.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried flask is charged with the aryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, dioxane, or DMF, often with a small amount of water) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or GC-MS. The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[13][14][15]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 equiv), the amine (1.0-1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv). A dry, degassed solvent (e.g., toluene, dioxane, or THF) is added. The reaction vessel is sealed and heated to the appropriate temperature (typically 80-120 °C) with stirring for the required time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[6][7][16]
General Procedure for Grignard Reagent Formation
All glassware must be rigorously dried. Magnesium turnings (1.2-1.5 equiv) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is often added as an initiator. A solution of the aryl bromide (1.0 equiv) in anhydrous THF or diethyl ether is added dropwise from the dropping funnel. The reaction may require gentle heating to initiate. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete conversion. The resulting Grignard reagent is a cloudy, grey to brown solution and is typically used immediately in the next step.[9][17]
General Procedure for Lithiation (Halogen-Metal Exchange)
A solution of the aryl bromide (1.0 equiv) in anhydrous THF or diethyl ether is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere. A solution of an organolithium reagent (e.g., n-butyllithium or t-butyllithium, 1.0-1.1 equiv) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for a specified time (typically 30-60 minutes). The resulting organolithium species is then quenched with an appropriate electrophile. The reaction is allowed to warm to room temperature, and an aqueous workup is performed. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.[11][12]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycle for a Suzuki-Miyaura coupling and a general experimental workflow for a cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. Why are aryl halides less reactive towards nucleophilic substitution - askIITians [askiitians.com]
- 4. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. youtube.com [youtube.com]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. benchchem.com [benchchem.com]
The Synthetic Potential of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene: A Guide to Its Prospective Applications
A comprehensive review of the scientific literature reveals a notable absence of specific, published applications for 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. While this building block is commercially available, detailed experimental data, quantitative performance comparisons, and established protocols for its use in the synthesis of novel compounds are not readily found in peer-reviewed journals or patent literature. However, its structure—an aromatic ring functionalized with a bromine atom and a tetrafluoroethoxy group—strongly suggests its utility as a versatile intermediate in medicinal chemistry and materials science. This guide will, therefore, focus on the potential applications of this compound, drawing comparisons from the well-established reactivity of analogous fluorinated aryl bromides and providing generalized experimental protocols for key cross-coupling reactions.
The incorporation of the 1,1,2,2-tetrafluoroethoxy moiety (-OCHF₂CHF₂) into organic molecules is a modern strategy in drug discovery and materials science to enhance key properties. This group can improve metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity which can aid in cell membrane permeability, and modulate electronic properties, potentially enhancing binding affinity to biological targets. In materials science, such fluorinated groups can impart desirable characteristics as thermal stability and altered optical properties.
The bromine atom on the benzene ring serves as a highly versatile synthetic handle, primarily for participation in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The most probable applications for this compound would be as a substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate more complex molecular architectures.
Comparison of Potential Cross-Coupling Applications
While direct comparative data for this compound is unavailable, the following table outlines the expected outcomes and potential advantages of using it in these key reactions compared to a non-fluorinated analogue like 1-bromo-2-ethoxybenzene.
| Reaction Type | Coupling Partner | Expected Product Type | Potential Advantages of the Tetrafluoroethoxy Group |
| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., arylboronic acids) | Biaryl compounds | Enhanced metabolic stability and lipophilicity of the resulting biaryl, which is beneficial for pharmaceutical candidates. |
| Buchwald-Hartwig Amination | Primary or Secondary Amines | N-Aryl amines and heterocycles | Improved pharmacokinetic properties of the resulting amine-containing compounds. |
| Sonogashira Coupling | Terminal Alkynes | Aryl alkynes | The resulting alkynes can serve as intermediates for more complex molecules or as components in functional materials with tailored electronic properties. |
Generalized Experimental Protocols
The following are generalized, representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, illustrating how this compound would likely be employed.
Suzuki-Miyaura Coupling: Synthesis of a Biaryl Derivative
This protocol describes a typical palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 mmol) to the vessel.
-
Add the solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).
-
The reaction mixture is heated to a specified temperature (e.g., 90 °C) and stirred until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination: Synthesis of an N-Aryl Amine
This protocol outlines the palladium-catalyzed synthesis of an N-aryl amine from an aryl bromide and an amine.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In an inert atmosphere glovebox, add the palladium precatalyst (0.01 mmol), the phosphine ligand (0.02 mmol), and the base (1.4 mmol) to a reaction tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (2 mL).
-
Seal the tube and heat the mixture with stirring for the required time (e.g., 18 hours) at a set temperature (e.g., 100 °C).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
Sonogashira Coupling: Synthesis of an Aryl Alkyne
This protocol describes the coupling of an aryl bromide with a terminal alkyne, catalyzed by palladium and copper.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF)
Procedure:
-
A mixture of this compound (1.0 mmol), the terminal alkyne (1.1 mmol), the palladium catalyst (0.02 mmol), and the copper(I) salt (0.04 mmol) is prepared in a reaction flask.
-
The solvent and the base are added, and the mixture is degassed.
-
The reaction is stirred at a specified temperature (e.g., 60 °C) under an inert atmosphere until completion.
-
The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Safety Operating Guide
Proper Disposal of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Halogenated Organic Compounds
For researchers, scientists, and drug development professionals handling 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, a halogenated organic compound, proper disposal is not just a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility.[1] Improper disposal of such chemicals can lead to significant hazards and increased disposal costs.[1] This guide provides a procedural framework for the safe handling and disposal of this compound and other similar halogenated organic wastes.
Key Disposal Principles: Segregation and Labeling
The cornerstone of proper chemical waste management lies in the correct segregation of different waste streams.[1][2][3] Halogenated organic compounds, such as this compound, must be collected separately from non-halogenated organic waste.[1][2][4] This is primarily because the disposal methods for these two categories of chemicals differ significantly, with halogenated waste often requiring more specialized and costly treatment processes like incineration at regulated facilities.[1][3]
| Waste Management Best Practices | Prohibited Actions |
| DO keep halogenated and non-halogenated organic solvent waste in separate, clearly labeled containers.[1][2][4] | DO NOT mix halogenated waste with non-halogenated solvents.[2] |
| DO label waste containers with "Hazardous Waste" and the full chemical names of the contents.[2][4] | DO NOT use abbreviations or chemical formulas on waste labels.[4] |
| DO keep waste containers tightly closed except when adding waste.[1][2][4] | DO NOT dispose of any organic solvents down the drain.[2][4] |
| DO store waste containers in a cool, dry, and well-ventilated area.[1][4] | DO NOT mix halogenated solvents with incompatible substances such as strong acids, bases, or oxidizers.[2][4] |
| DO ensure all waste containers are in good condition and compatible with the chemical waste.[4] | DO NOT accumulate more than 25 gallons of halogenated solvent waste in a satellite accumulation area.[1] |
| DO wear appropriate Personal Protective Equipment (PPE), including gloves and eye protection, when handling chemical waste. | DO NOT leave waste containers unlabeled, even for a short period.[4] |
Disposal Workflow for this compound
The following diagram outlines the procedural steps for the safe disposal of this compound waste in a laboratory setting.
Figure 1. Procedural workflow for the proper segregation and disposal of halogenated organic chemical waste.
Detailed Disposal Protocol
The following steps provide a detailed methodology for the proper disposal of this compound and other halogenated organic compounds.
1. Container Selection and Preparation:
-
Select a waste container that is in good condition and constructed of a material compatible with this compound.
-
The container must have a threaded cap that can be tightly sealed to be "vapor tight" and "spill proof".[4]
-
Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[1][2]
2. Labeling:
-
Clearly write the full chemical name, "this compound," on the label.[4]
-
If other halogenated solvents are to be added to the same container, their full chemical names must also be listed.[4] Do not use abbreviations or chemical formulas.[4]
3. Waste Segregation and Accumulation:
-
As this compound is a brominated and fluorinated organic compound, it must be disposed of in a designated "Halogenated Organic Waste" container.[3]
-
Never mix halogenated waste with non-halogenated waste streams.[2]
-
Additionally, do not mix this waste with aqueous solutions, heavy metals, strong acids or bases, or other incompatible chemical waste categories.[1][2]
-
All commingling of halogenated solvent waste should be conducted within an operating chemical fume hood.[1]
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.[1]
-
The storage area should be cool, dry, and well-ventilated.[1][4]
-
Ensure the waste container is placed in secondary containment to prevent spills from spreading.[1]
5. Final Disposal:
-
Once the waste container is full or is no longer needed, arrange for its collection by your institution's EHS or hazardous waste management team.[1]
-
Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures:
-
Spills: In the event of a small spill, contain the leak and absorb the material with an inert absorbent.[1] Place the contaminated absorbent material in a sealed and labeled bag or container for disposal as hazardous waste.[1][4] For larger spills, evacuate the area and contact your institution's emergency response team.[4]
-
Personal Contact: If there is direct contact with the skin or eyes, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for detailed requirements.
References
Personal protective equipment for handling 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Chemical Safety Profile:
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is imperative to handle this compound with appropriate personal protective equipment and within a controlled laboratory environment to minimize exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this substance. It is crucial to select equipment based on the specific tasks being performed and the potential for exposure.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Butyl rubber or Viton™ gloves. Check manufacturer's chemical resistance data. | Standard nitrile gloves offer poor resistance to halogenated hydrocarbons.[2][3] |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | To protect skin from accidental contact and splashes. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (black color code) or a supplied-air respirator.[1][4][5][6] | Required when vapors or aerosols may be generated. A quantitative fit test is necessary to ensure a proper seal. |
Operational Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with the substance.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the chemical.[1]
-
Ground and bond containers when transferring material to prevent static discharge.
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Spill Response
In the event of a spill, follow the procedures outlined below.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.
-
Remove Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Assess the Spill: Determine if the spill is minor and can be handled by trained laboratory staff. For large or uncontrolled spills, evacuate the laboratory and contact emergency services.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material such as spill pillows or pads to prevent it from spreading.[7][8]
-
Absorb the Material: Cover the spill with an absorbent material, working from the outside in.
-
Collect Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Halogenated Waste Stream: This compound is a halogenated organic chemical. It must be collected in a dedicated, properly labeled hazardous waste container for halogenated organics.[9][10] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[11]
-
Container Management: Use a chemically resistant container (e.g., polyethylene) provided by your EH&S department.[12] Keep the container tightly closed except when adding waste.[9]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate concentration.
Disposal Procedure:
-
Collection: Collect all materials contaminated with the chemical, including disposable labware, absorbent materials from spills, and contaminated PPE, in the designated halogenated waste container.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: When the container is nearly full, request a waste pickup from your institution's EH&S department. Follow their specific procedures for scheduling and documentation.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[1]
References
- 1. 3m.com [3m.com]
- 2. gloves.com [gloves.com]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. coopersafety.com [coopersafety.com]
- 6. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 7. westlab.com [westlab.com]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
